Product packaging for SAR629(Cat. No.:CAS No. 1221418-42-3)

SAR629

Cat. No.: B610688
CAS No.: 1221418-42-3
M. Wt: 383.4028
InChI Key: UIOVHJYJUUSVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAR-629 is a MGL inhibitor or 2-AG degradation inhibitor. Monoglyceride lipase (MGL) is a serine hydrolase that hydrolyses 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. 2-AG is an endogenous ligand of cannabinoid receptors, involved in various physiological processes in the brain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F2N5O B610688 SAR629 CAS No. 1221418-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1221418-42-3

Molecular Formula

C20H19F2N5O

Molecular Weight

383.4028

IUPAC Name

[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(1,2,4-triazol-1-yl)methanone

InChI

InChI=1S/C20H19F2N5O/c21-17-5-1-15(2-6-17)19(16-3-7-18(22)8-4-16)25-9-11-26(12-10-25)20(28)27-14-23-13-24-27/h1-8,13-14,19H,9-12H2

InChI Key

UIOVHJYJUUSVIG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N4C=NC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR-629;  SAR629;  SAR 629.

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of SAR629

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SAR629, a potent and selective inhibitor of human monoglyceride lipase (MGL). The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathway modulation, and key experimental data related to this compound.

Core Mechanism of Action: Covalent Inhibition of Monoglyceride Lipase

This compound is a covalent, irreversible inhibitor of human monoglyceride lipase (MGL), a key serine hydrolase in the endocannabinoid system. The primary mechanism of action involves the carbamoylation of the catalytic serine residue (Ser122) within the active site of MGL. This covalent modification effectively and permanently inactivates the enzyme.

The interaction between this compound and MGL has been elucidated by the X-ray crystal structure of the human MGL-SAR629 complex (PDB ID: 3JWE)[1][2]. This structural data reveals that this compound binds within the hydrophobic tunnel of the MGL active site. The urea moiety of this compound is positioned to react with Ser122, leading to the formation of a stable carbamoylated enzyme adduct and the subsequent release of the triazole leaving group[2].

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound has been quantified against both human and rodent MGL. These data highlight the compound's high affinity and efficacy.

SpeciesEnzyme SourceAssay TypeIC50 Value
Human Recombinant MGL expressed in HEK293 cellsRadiometric, using 2-arachidonoylglycerol (2-AG) as substrate0.9 nM
Rat Brain membranesActivity-Based Protein Profiling (ABPP)1.1 nM [3]
Mouse Brain membranesActivity-Based Protein Profiling (ABPP)219 pM [3]

Modulation of Endocannabinoid and Eicosanoid Signaling Pathways

MGL plays a crucial role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and the precursor to pro-inflammatory eicosanoids, arachidonic acid (AA). By inhibiting MGL, this compound exerts a dual effect on these interconnected signaling pathways.

  • Enhancement of Endocannabinoid Signaling: MGL is the primary enzyme responsible for the degradation of 2-AG. Inhibition of MGL by this compound leads to an accumulation of 2-AG. As a full agonist of the cannabinoid receptors CB1 and CB2, elevated levels of 2-AG enhance endocannabinoid signaling, which is involved in modulating pain, inflammation, and mood.

  • Suppression of Eicosanoid Production: The hydrolysis of 2-AG by MGL releases arachidonic acid, a key precursor for the synthesis of prostaglandins and other eicosanoids, which are potent inflammatory mediators. By blocking this step, this compound reduces the available pool of arachidonic acid for eicosanoid production, thereby exerting anti-inflammatory effects.

The following diagram illustrates the central role of MGL in these pathways and the mechanism of this compound action.

cluster_0 Endocannabinoid Signaling cluster_1 Eicosanoid Signaling DAG Diacylglycerol DAGL DAGL DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1R CB1/CB2 Receptors TwoAG->CB1R MGL Monoglyceride Lipase (MGL) TwoAG->MGL Hydrolysis Endo_Effect Endocannabinoid Effects (Analgesia, etc.) CB1R->Endo_Effect AA Arachidonic Acid COX COX-1/2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Inhibition

Mechanism of this compound Action

Experimental Protocols

Detailed methodologies for the key experiments that have characterized the mechanism of action of this compound are provided below.

IC50 Determination for Human MGL

This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human MGL.

Materials:

  • Recombinant human MGL (expressed in HEK293 cells)

  • [3H]2-Arachidonoylglycerol (substrate)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

  • Scintillation fluid

  • 96-well microplates

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 10 µL of the this compound dilutions or DMSO (for control) to the wells.

  • Add 80 µL of recombinant human MGL solution (final concentration to be optimized for linear reaction kinetics) in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of [3H]2-AG (final concentration at or near the Km value) to each well.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding an appropriate stop solution (e.g., a mixture of chloroform and methanol).

  • Extract the radiolabeled arachidonic acid product by liquid-liquid extraction.

  • Transfer an aliquot of the organic phase containing the product to a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

X-ray Crystallography of the Human MGL-SAR629 Complex

The following provides a general workflow for the crystallization and structure determination of the human MGL in complex with this compound, as performed in the study that yielded the 3JWE PDB structure.

Protein Expression and Purification:

  • Express a soluble form of human MGL (residues 1-303 with specific mutations to improve solubility and prevent aggregation) in a suitable expression system (e.g., E. coli).

  • Purify the protein using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.

Crystallization:

  • Concentrate the purified MGL to a suitable concentration (e.g., 10-15 mg/mL).

  • Incubate the concentrated MGL with an excess of this compound to ensure complete covalent modification.

  • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). A common starting point would be to use commercially available sparse matrix screens.

  • For the 3JWE structure, the crystallization was likely achieved using a precipitant solution containing polyethylene glycol (PEG) of a specific molecular weight and concentration, buffered to a specific pH. The exact conditions would have been optimized from initial screening hits.

Data Collection and Structure Determination:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) added to the mother liquor.

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using appropriate software (e.g., HKL2000 or XDS).

  • Solve the structure by molecular replacement using a known MGL structure as a search model.

  • Refine the model and build the this compound ligand into the electron density map using software such as Coot and Phenix.

Start Start: Purified Human MGL Incubate Incubate with excess this compound Start->Incubate Crystallization Crystallization Screening (Vapor Diffusion) Incubate->Crystallization Optimize Optimize Crystal Growth Conditions Crystallization->Optimize Harvest Harvest and Cryo-protect Crystal Optimize->Harvest Data_Collection X-ray Diffraction Data Collection Harvest->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building and Refinement Structure_Solution->Refinement Final_Structure Final Structure (PDB: 3JWE) Refinement->Final_Structure

X-ray Crystallography Workflow
In-Gel Fluorescence Activity-Based Protein Profiling (ABPP)

This protocol describes a competitive ABPP experiment to visualize the inhibition of MGL by this compound in a complex proteome using a fluorescent activity-based probe.

Materials:

  • Cell or tissue lysate (e.g., mouse brain membrane proteome)

  • This compound

  • Fluorescently-labeled MGL activity-based probe (e.g., a fluorophosphonate probe like FP-TAMRA or a more specific MGL probe)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare dilutions of this compound in DMSO.

  • To aliquots of the proteome, add the this compound dilutions or DMSO (for control) and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification of MGL.

  • Add the fluorescent activity-based probe to each sample at a concentration sufficient to label active MGL in the control sample.

  • Incubate the samples with the probe for a specified time (e.g., 30 minutes) at the same temperature.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.

  • The intensity of the fluorescent band corresponding to MGL will decrease with increasing concentrations of this compound, demonstrating target engagement and inhibition.

Start Start: Proteome Lysate Incubate_Inhibitor Pre-incubate with this compound (or DMSO control) Start->Incubate_Inhibitor Incubate_Probe Incubate with Fluorescent Activity-Based Probe Incubate_Inhibitor->Incubate_Probe Quench Quench Reaction and Prepare for SDS-PAGE Incubate_Probe->Quench SDS_PAGE Separate Proteins by SDS-PAGE Quench->SDS_PAGE Scan Scan Gel for Fluorescence SDS_PAGE->Scan Analyze Analyze Band Intensity (Target Engagement) Scan->Analyze

In-Gel ABPP Workflow

References

SAR629: A Covalent Inhibitor of Monoacylglycerol Lipase (MGL) for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SAR629 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By irreversibly inactivating MGL, this compound elevates the levels of 2-AG, which in turn modulates cannabinoid receptors CB1 and CB2. This modulation presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory potency and selectivity, and the experimental protocols for its characterization.

Introduction to Monoacylglycerol Lipase (MGL) and its Inhibition

Monoacylglycerol lipase (MGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG, one of the primary endogenous ligands for cannabinoid receptors. The hydrolysis of 2-AG by MGL not only reduces its signaling at CB1 and CB2 receptors but also releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][2][3] Consequently, inhibition of MGL is a compelling therapeutic approach to enhance endocannabinoid signaling and reduce neuroinflammation. MGL inhibitors have shown potential in preclinical models of pain, neurodegenerative diseases, and cancer.[1][2]

This compound belongs to the piperazine triazole urea class of compounds and acts as a covalent inhibitor of MGL. Its mechanism involves the formation of a stable carbamoyl adduct with the catalytic serine residue (Ser122) in the active site of MGL, leading to irreversible inhibition of the enzyme.

Quantitative Data on this compound

The inhibitory potency and selectivity of this compound have been characterized against human and rodent MGL, as well as other key enzymes of the endocannabinoid system.

Target EnzymeSpeciesIC50 ValueReference
Monoacylglycerol Lipase (MGL) Human0.9 nM
Rat (brain membranes)1.1 nM
Mouse (brain membranes)219 pM
Fatty Acid Amide Hydrolase (FAAH) Human282 nM

Table 1: Inhibitory Potency (IC50) of this compound against MGL and FAAH.

Mechanism of Covalent Inhibition

The covalent inhibition of MGL by this compound proceeds through a well-defined chemical mechanism. The urea moiety of this compound is attacked by the nucleophilic serine residue (Ser122) within the catalytic triad of the MGL active site. This results in the formation of a stable carbamoylated enzyme, effectively rendering it inactive. The triazole group of this compound acts as a good leaving group, facilitating this irreversible reaction.

G cluster_0 MGL Active Site cluster_1 This compound Ser122 Ser122 Urea_Moiety Urea Moiety Ser122->Urea_Moiety Nucleophilic Attack His272 His272 Asp242 Asp242 Triazole_LG Triazole Leaving Group Urea_Moiety->Triazole_LG Leaving Group Departure Carbamoylated_Ser122 Carbamoylated Ser122 (Inactive MGL) Urea_Moiety->Carbamoylated_Ser122 Forms Covalent Bond Piperazine_Benzodioxolyl Piperazine-Benzodioxolyl Moiety

Figure 1: Mechanism of MGL Covalent Inhibition by this compound.

Signaling Pathways Affected by MGL Inhibition

Inhibition of MGL by this compound leads to the accumulation of 2-AG, which subsequently enhances the activation of cannabinoid receptors CB1 and CB2. This amplified signaling has downstream effects on various physiological processes, including pain perception, inflammation, and neurotransmission. Furthermore, by preventing the release of arachidonic acid from 2-AG, MGL inhibition reduces the substrate available for the synthesis of pro-inflammatory prostaglandins.

G This compound This compound MGL MGL This compound->MGL Inhibits 2-AG 2-Arachidonoylglycerol (2-AG) MGL->2-AG Degrades Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid Produces CB1_R CB1 Receptor 2-AG->CB1_R Activates CB2_R CB2 Receptor 2-AG->CB2_R Activates Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) CB1_R->Therapeutic_Effects CB2_R->Therapeutic_Effects Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Precursor to Prostaglandins->Therapeutic_Effects Reduced production leads to G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare this compound dilutions B Add buffer, MGL enzyme, and this compound to 96-well plate A->B C Incubate B->C D Add MGL substrate C->D E Measure absorbance/ fluorescence over time D->E F Calculate reaction rates E->F G Determine % inhibition F->G H Plot dose-response curve and calculate IC50 G->H G A Pre-incubate proteome with this compound B Add activity-based probe A->B C Quench reaction B->C D Separate proteins by SDS-PAGE C->D E Visualize labeled proteins D->E F Analyze band intensities to determine potency and selectivity E->F

References

The Effect of SAR629 on 2-Arachidonoylglycerol (2-AG) Levels in the Brain: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, including pain, mood, appetite, and memory. 2-Arachidonoylglycerol (2-AG) is the most abundant endogenous cannabinoid in the brain and acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] The signaling of 2-AG is tightly regulated by its synthesis and degradation. The primary enzyme responsible for the hydrolysis and inactivation of 2-AG in the central nervous system is monoacylglycerol lipase (MGL).[1][2] Inhibition of MGL presents a promising therapeutic strategy to enhance 2-AG signaling for the treatment of various neurological and inflammatory disorders.

SAR629 is a potent, covalent inhibitor of MGL developed by Sanofi-Aventis.[3] By blocking the activity of MGL, this compound is designed to increase the levels of 2-AG in the brain, thereby amplifying its therapeutic effects. This technical guide provides a comprehensive overview of the effect of this compound on brain 2-AG levels, drawing upon available preclinical data and the broader context of MGL inhibition.

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor of MGL. It forms a covalent bond with the catalytic serine residue (Ser122) in the active site of the MGL enzyme.[3] This covalent modification permanently inactivates the enzyme, preventing the breakdown of 2-AG into arachidonic acid (AA) and glycerol. The structural basis for this inhibition has been elucidated through X-ray crystallography, revealing how this compound fits into the hydrophobic tunnel of the MGL active site.

Signaling Pathway of MGL Inhibition by this compound

SAR629_Mechanism_of_Action cluster_inhibition MGL Inhibition cluster_hydrolysis 2-AG Hydrolysis (Inhibited Pathway) cluster_signaling Enhanced 2-AG Signaling This compound This compound MGL Monoacylglycerol Lipase (MGL) This compound->MGL Covalent Inhibition AA_Glycerol Arachidonic Acid (AA) + Glycerol MGL->AA_Glycerol Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MGL Hydrolysis CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Increased Activation Neuronal_Effects Downstream Neuronal Effects (e.g., reduced neurotransmitter release) CB1_CB2->Neuronal_Effects

Caption: Mechanism of this compound action on the 2-AG signaling pathway.

Quantitative Data on MGL Inhibitors

In Vitro Potency of MGL Inhibitors
InhibitorTargetIC50 (nM)SpeciesReference
This compound MGLNot specified in reviewed literatureHuman
JZL184MGL8Mouse
KML29MGL~2Mouse
In Vivo Effects of MGL Inhibitors on Brain 2-AG and AA Levels in Mice

The following table summarizes the dose-dependent effects of the MGL inhibitor KML29 on the levels of 2-AG and its metabolite, arachidonic acid (AA), in the mouse brain 4 hours after oral administration. A significant increase in 2-AG is accompanied by a corresponding decrease in AA.

KML29 Dose (mg/kg, p.o.)Brain 2-AG Levels (Fold Change vs. Vehicle)Brain AA Levels (Fold Change vs. Vehicle)Reference
5~4~0.6
10~8~0.5
20~10~0.4
40~10~0.4

Data for KML29 are presented as an illustrative example of the expected effects of a potent MGL inhibitor.

Time-Course of MGL Inhibition on Brain Endocannabinoid Levels

The administration of a selective MGL inhibitor leads to a rapid and sustained elevation of 2-AG levels in the brain. The following data for KML29 (40 mg/kg) illustrates this effect.

Time Post-Administration (hours)Brain 2-AG Levels (Fold Change vs. Vehicle)Brain AA Levels (Fold Change vs. Vehicle)Reference
2~8~0.5
4~7~0.4
24~1 (returned to baseline)~0.6

Data for KML29 are presented as an illustrative example of the expected effects of a potent MGL inhibitor.

Experimental Protocols

The accurate measurement of 2-AG levels in the brain requires specific and carefully controlled experimental procedures due to the rapid enzymatic degradation of this lipid neurotransmitter post-mortem.

General Experimental Workflow for Measuring Brain 2-AG Levels

Caption: A typical experimental workflow for quantifying brain 2-AG levels.

Key Methodological Considerations
  • Animal Dosing: Animals (typically rodents) are administered with this compound or a vehicle control at various doses and for different durations depending on the study design (e.g., acute vs. chronic dosing).

  • Euthanasia and Tissue Harvest: To prevent the rapid post-mortem degradation of 2-AG, it is critical to inactivate enzymatic activity immediately upon euthanasia. The gold-standard method is focused microwave irradiation of the head, which denatures enzymes within seconds.

  • Tissue Homogenization and Lipid Extraction: The brain tissue is rapidly dissected and homogenized in a solvent containing internal standards (e.g., deuterated 2-AG) to correct for extraction efficiency. Lipids are then extracted from the homogenate, often using solid-phase extraction (SPE) or liquid-liquid extraction methods.

  • Quantification by LC-MS/MS: The extracted lipid samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the highly sensitive and specific quantification of 2-AG and other related lipids.

Conclusion

This compound is a potent, covalent inhibitor of MGL that is expected to significantly elevate the levels of the endocannabinoid 2-AG in the brain. While specific in vivo quantitative data for this compound are not publicly available, extensive research on other selective MGL inhibitors demonstrates that this class of compounds can produce a robust, dose-dependent, and sustained increase in brain 2-AG, with a corresponding decrease in its metabolite, arachidonic acid. The methodologies for accurately measuring these changes are well-established and crucial for the preclinical and clinical development of MGL inhibitors like this compound. Further publication of preclinical and clinical data for this compound will be essential to fully characterize its pharmacokinetic and pharmacodynamic profile and to advance its potential as a therapeutic agent for a range of neurological and inflammatory disorders.

References

SAR629: A Technical Guide to its Role in Modulating Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR629 is a potent, covalent inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MGL activity, this compound elevates the levels of 2-AG, thereby enhancing endocannabinoid signaling through cannabinoid receptors CB1 and CB2. This mechanism holds therapeutic potential for a variety of pathological conditions, including pain, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, potency, and the structural basis for its interaction with MGL. Due to the limited publicly available data, this guide also draws upon the broader understanding of MGL inhibition to contextualize the potential effects of this compound.

Introduction to Endocannabinoid Signaling and Monoacylglycerol Lipase

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The principal components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous lipid ligands known as endocannabinoids (e.g., 2-arachidonoylglycerol [2-AG] and anandamide), and the enzymes responsible for their synthesis and degradation.

Monoacylglycerol lipase (MGL) is a serine hydrolase that is the key enzyme responsible for the breakdown of 2-AG into arachidonic acid and glycerol. The inhibition of MGL represents a promising therapeutic strategy to augment 2-AG signaling, which can have analgesic, anti-inflammatory, and neuroprotective effects.

This compound: Mechanism of Action

This compound functions as a covalent inhibitor of MGL. This mechanism involves the formation of a stable, covalent bond with a serine residue within the catalytic site of the MGL enzyme. This irreversible inhibition leads to a sustained elevation of 2-AG levels in various tissues, thereby amplifying the activation of cannabinoid receptors.

Signaling Pathway of MGL Inhibition by this compound

This compound This compound MGL Monoacylglycerol Lipase (MGL) This compound->MGL Inhibits AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol Produces Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MGL Metabolized by CB1_CB2 Cannabinoid Receptors (CB1/CB2) Two_AG->CB1_CB2 Activates Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation, etc.) CB1_CB2->Therapeutic_Effects Leads to

Mechanism of this compound action.

Quantitative Data

Based on available preclinical data, this compound demonstrates high potency against rodent MGL.

Parameter Species Tissue Value Reference
IC50RatBrain membranes1.1 nM[1]
IC50MouseBrain membranes219 pM[1]

No publicly available in vivo data on the dose-dependent effects of this compound on 2-AG levels or in preclinical models of disease were identified in the conducted search.

Experimental Protocols

The primary experimental data available for this compound comes from a structural biology study that elucidated its binding mode to human MGL.

Crystallography of this compound in Complex with Human MGL

Objective: To determine the three-dimensional structure of human MGL in complex with the covalent inhibitor this compound to understand the molecular basis of its inhibitory activity.

Methodology:

  • Protein Expression and Purification:

    • A truncated form of human MGL (residues 1-303) was cloned into an expression vector.

    • The protein was expressed in Escherichia coli and purified using affinity and size-exclusion chromatography to obtain a homogenous protein sample.

  • Crystallization:

    • The purified MGL was incubated with an excess of this compound to ensure complete covalent modification of the active site.

    • The MGL-SAR629 complex was crystallized using the hanging drop vapor diffusion method at a specific temperature (e.g., 20°C). The reservoir solution contained a specific precipitant (e.g., polyethylene glycol) and buffer to facilitate crystal growth.

  • Data Collection and Structure Determination:

    • The crystals were cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data were collected at a synchrotron source.

    • The structure was solved by molecular replacement using a previously determined MGL structure as a search model.

    • The model of the MGL-SAR629 complex was built and refined using crystallographic software to achieve high resolution and good stereochemistry.

Experimental Workflow for MGL-SAR629 Crystallography

cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation & Crystallization cluster_structure_determination Structure Determination Expression hMGL Expression in E. coli Purification Affinity & Size-Exclusion Chromatography Expression->Purification Incubation Incubation of hMGL with this compound Purification->Incubation Crystallization Vapor Diffusion Crystallization Incubation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Molecular Replacement Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement

Crystallography workflow.

Preclinical and Clinical Development Status

Extensive searches for in vivo preclinical data and clinical trial information for this compound did not yield any specific results. A review of Sanofi's publicly available clinical trial pipeline does not currently list this compound or any other MGL inhibitor in development. This may suggest that the development of this compound was discontinued at an early stage.

Conclusion

This compound is a potent covalent inhibitor of MGL with a well-defined mechanism of action at the molecular level. Its ability to increase 2-AG levels suggests therapeutic potential in line with other MGL inhibitors. However, the lack of publicly available in vivo efficacy and clinical trial data for this compound limits a comprehensive assessment of its therapeutic utility. Further research and data disclosure would be necessary to fully understand the role of this compound in modulating endocannabinoid signaling and its potential as a therapeutic agent.

References

The Role of SAR629 and Monoacylglycerol Lipase Inhibition in Neurological Disorders: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, a crucial regulator of synaptic function, inflammation, and neuronal protection, has emerged as a promising target for therapeutic intervention in a range of neurological disorders. A key enzyme within this system, monoacylglycerol lipase (MGL), is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL presents a compelling strategy to enhance 2-AG signaling, thereby offering potential neuroprotective and anti-inflammatory benefits. This technical guide focuses on SAR629, a potent MGL inhibitor, and the broader therapeutic implications of MGL inhibition in neurological diseases. While in-depth preclinical and clinical data on this compound in specific neurological disorders are not extensively available in the public domain, this document will leverage available biochemical data for this compound and relevant in vivo data from other well-characterized MGL inhibitors to provide a comprehensive overview for research and drug development professionals.

Mechanism of Action: MGL Inhibition

Monoacylglycerol lipase is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG by hydrolyzing it into arachidonic acid and glycerol.[1] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting MGL, compounds like this compound prevent the breakdown of 2-AG, leading to its accumulation in the brain.[2] This elevation of 2-AG levels enhances the activation of cannabinoid receptors (CB1 and CB2), which are widely distributed throughout the central nervous system and are involved in modulating neurotransmission and immune responses. The therapeutic potential of MGL inhibition in neurological disorders is believed to stem from this dual action: boosting the neuroprotective and anti-inflammatory effects of 2-AG while simultaneously reducing the production of pro-inflammatory eicosanoids.[2]

This compound: A Potent and Covalent MGL Inhibitor

This compound has been identified as a potent, covalent inhibitor of MGL. Its mechanism involves the formation of a stable carbamate adduct with the catalytic serine residue (Ser132) in the active site of the enzyme, effectively blocking its hydrolytic activity.[3] The structural basis for this interaction has been elucidated through X-ray crystallography, revealing that this compound binds within a large, hydrophobic tunnel of the MGL enzyme.[4] This detailed structural information provides a valuable template for the design and optimization of novel MGL inhibitors.

Quantitative Data on MGL Inhibitors

The following table summarizes key quantitative data for this compound and other notable MGL inhibitors, highlighting their potency and in vivo effects.

CompoundTargetIC50 (nM)SpeciesIn Vivo Effect on Brain 2-AG LevelsReference
This compound MGL1.1Rat Brain MembranesData not publicly availableMedChemExpress
This compound MGL0.219Mouse Brain MembranesData not publicly availableMedChemExpress
JZL184 MGL8Mouse Brain~8-fold increase
KML29 MGLNot specifiedMouseSignificant increase

Therapeutic Potential in Neurological Disorders

The inhibition of MGL has shown promise in a variety of preclinical models of neurological disorders, suggesting a broad therapeutic potential for compounds like this compound.

Neuroinflammation and Neurodegeneration

In models of Alzheimer's disease, inhibition of MGL has been shown to suppress neuroinflammation, reduce β-amyloid production and accumulation, and prevent neurodegeneration. These effects are associated with improved synaptic function and cognitive performance in animal models. Similarly, in a mouse model of Parkinson's disease, increasing 2-AG levels through MGL inhibition demonstrated neuroprotective effects against dopaminergic neuron loss. The neuroprotective effects of MGL inhibition appear to be mediated, at least in part, by the reduction of pro-inflammatory prostaglandins and cytokines in the brain.

Neuropathic Pain

MGL inhibitors have also been evaluated for their analgesic properties in models of chronic pain. The MGL inhibitor KML29 was shown to reduce neuropathic and inflammatory pain behaviors in mice without inducing the cannabimimetic side effects often associated with direct cannabinoid receptor agonists. This suggests that enhancing endogenous 2-AG signaling through MGL inhibition could be a safer therapeutic strategy for managing chronic pain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of MGL inhibitors in the context of neurological disorders.

In Vitro MGL Inhibition Assay

Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting MGL activity.

Materials:

  • Recombinant human MGL enzyme

  • Fluorogenic substrate (e.g., 4-nitrophenylacetate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the recombinant MGL enzyme to each well of a 96-well plate.

  • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assessment of Brain 2-AG Levels

Objective: To measure the effect of an MGL inhibitor on the levels of 2-AG in the brain of a model organism.

Materials:

  • Test compound (e.g., an MGL inhibitor)

  • Model organism (e.g., C57BL/6 mice)

  • Anesthesia

  • Liquid nitrogen or focused microwave irradiation system for euthanasia and tissue preservation

  • Brain tissue homogenization buffer

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Solid-phase extraction (SPE) columns

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

  • At a specified time point after administration, euthanize the animals using a method that minimizes post-mortem changes in lipid metabolism, such as focused microwave irradiation or rapid decapitation followed by immediate freezing of the head in liquid nitrogen.

  • Dissect the brain region of interest (e.g., hippocampus, striatum) on a cold plate.

  • Homogenize the brain tissue in an appropriate buffer containing internal standards for quantification.

  • Perform a lipid extraction using a mixture of organic solvents.

  • Purify the lipid extract using solid-phase extraction to isolate the endocannabinoid fraction.

  • Analyze the purified extract using an LC-MS system to separate and quantify the levels of 2-AG.

  • Normalize the 2-AG levels to the weight of the tissue and compare the levels between the treated and vehicle control groups.

Animal Model of Alzheimer's Disease: APP/PS1 Transgenic Mice

Objective: To evaluate the therapeutic efficacy of an MGL inhibitor in a mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice

  • Test compound (e.g., an MGL inhibitor)

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Immunohistochemistry reagents for Aβ plaques and neuroinflammation markers (e.g., Iba1, GFAP)

  • ELISA kits for quantifying Aβ levels

Procedure:

  • Treat a cohort of APP/PS1 mice with the test compound or vehicle over a specified period (e.g., several months).

  • Conduct behavioral tests, such as the Morris water maze, to assess learning and memory function.

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Process one hemisphere of the brain for immunohistochemical analysis of Aβ plaques, microgliosis (Iba1), and astrogliosis (GFAP).

  • Homogenize the other hemisphere to measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

  • Compare the behavioral performance and neuropathological readouts between the treated and vehicle control groups.

Visualizations

Signaling Pathway of MGL Inhibition

MGL_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG_synthesis 2-AG Synthesis 2_AG 2-Arachidonoylglycerol (2-AG) 2_AG_synthesis->2_AG MGL Monoacylglycerol Lipase (MGL) 2_AG->MGL Hydrolysis CB1R CB1 Receptor 2_AG->CB1R Activates AA Arachidonic Acid MGL->AA This compound This compound This compound->MGL Inhibition Prostaglandins Prostaglandins (Pro-inflammatory) AA->Prostaglandins Neuroprotection Neuroprotection CB1R->Neuroprotection Anti_inflammation Anti-inflammation CB1R->Anti_inflammation

Caption: Signaling pathway of MGL inhibition by this compound.

Experimental Workflow for MGL Inhibitor Evaluation

MGL_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_models Disease Models A Compound Synthesis (e.g., this compound) B MGL Inhibition Assay (IC50 Determination) A->B C Selectivity Profiling (vs. other hydrolases) B->C D Pharmacokinetic Studies (Brain Penetration) C->D E Target Engagement (Brain 2-AG Levels) D->E F Efficacy in Neurological Disorder Models E->F G Alzheimer's Disease (e.g., APP/PS1 mice) F->G H Parkinson's Disease (e.g., MPTP model) F->H I Neuropathic Pain (e.g., CCI model) F->I

Caption: Experimental workflow for evaluating MGL inhibitors.

Conclusion

The inhibition of monoacylglycerol lipase represents a promising therapeutic avenue for the treatment of a range of neurological disorders. By enhancing the neuroprotective and anti-inflammatory signaling of the endocannabinoid 2-AG, MGL inhibitors like the potent, covalent agent this compound hold the potential to modify disease progression in conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain. While further preclinical and clinical investigation of this compound is warranted, the collective evidence from the broader class of MGL inhibitors strongly supports continued research and development in this area. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future efforts by the scientific and drug development community.

References

The Impact of SAR629 on Arachidonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of SAR629 on the intricate web of arachidonic acid metabolism. This compound is a potent and covalent inhibitor of monoglyceride lipase (MGL), a pivotal enzyme in the endocannabinoid system with a crucial role in supplying the precursor for a vast array of inflammatory and signaling molecules. By elucidating the mechanism of this compound, its quantitative effects on MGL, and the downstream consequences for arachidonic acid-derived mediators, this guide provides a comprehensive resource for researchers in pharmacology, neuroscience, and inflammation.

Introduction: The Central Role of Monoglyceride Lipase in Arachidonic Acid Metabolism

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the primary substrate for the biosynthesis of a diverse group of bioactive lipid mediators, collectively known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Eicosanoids are key players in a multitude of physiological and pathological processes, including inflammation, pain, fever, and immune responses.[1][2][3]

A significant source of arachidonic acid in the brain and other tissues is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) by the serine hydrolase monoglyceride lipase (MGL).[4][5] MGL catalyzes the breakdown of 2-AG into arachidonic acid and glycerol. This positions MGL as a critical gatekeeper, controlling the availability of the substrate for eicosanoid production.

This compound: A Potent Covalent Inhibitor of Monoglyceride Lipase

This compound is a novel small molecule that has been identified as a potent, covalent inhibitor of MGL. Its mechanism of action involves the formation of a stable, covalent bond with a key serine residue (Ser122) within the catalytic site of the MGL enzyme. This irreversible inhibition effectively blocks the enzyme's ability to hydrolyze 2-AG, leading to a significant reduction in the production of arachidonic acid from this pathway.

Chemical Structure of this compound

The chemical structure of this compound is presented below. Its specific molecular architecture allows for high-affinity binding to the MGL active site.

Note: A 2D chemical structure image of this compound would be placed here in a full whitepaper. For this text-based format, a descriptive placeholder is used.

Chemical Name: 4-(4-(3-(4-(difluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)benzonitrile

Quantitative Inhibition of Monoglyceride Lipase by this compound

This compound exhibits sub-nanomolar potency against MGL, as demonstrated in various preclinical studies. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).

ParameterSpeciesTissue/Cell LineIC50 ValueReference
MGL InhibitionMouseBrain Membranes219 pM
MGL InhibitionRatBrain Membranes1.1 nM
MGL InhibitionMouseBrain Proteome0.2 nM

Downstream Effects on Arachidonic Acid Metabolism

Expected Reduction in Prostaglandins and Leukotrienes

Inhibition of MGL by compounds with a similar mechanism to this compound has been shown to lead to a decrease in the levels of key inflammatory mediators. For instance, studies with the MGL inhibitor JZL184 have demonstrated a reduction in prostaglandin levels in vivo. It is therefore highly anticipated that this compound would exert similar effects, leading to a decrease in the production of:

  • Prostaglandins (PGs): Including PGE2, PGD2, and PGF2α, which are critical mediators of inflammation, pain, and fever.

  • Leukotrienes (LTs): Such as LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in allergic and inflammatory responses.

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships within the arachidonic acid cascade and the impact of this compound, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids 2-AG 2-Arachidonoylglycerol (2-AG) Membrane_Phospholipids->2-AG PLCs Arachidonic_Acid Arachidonic Acid (AA) 2-AG->Arachidonic_Acid Hydrolysis Prostaglandins Prostaglandins (e.g., PGE2, PGD2) Arachidonic_Acid->Prostaglandins Metabolism Leukotrienes Leukotrienes (e.g., LTB4, LTC4) Arachidonic_Acid->Leukotrienes Metabolism MGL Monoglyceride Lipase (MGL) This compound This compound This compound->MGL Inhibition COX Cyclooxygenase (COX-1/2) LOX Lipoxygenase (LOX) Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain

Figure 1: this compound Inhibition of the Arachidonic Acid Cascade.

cluster_assay MGL Inhibition Assay Workflow Start Start Prepare_MGL Prepare MGL Source (e.g., Brain Membranes, Recombinant Enzyme) Start->Prepare_MGL Incubate_this compound Incubate MGL with varying concentrations of this compound Prepare_MGL->Incubate_this compound Add_Substrate Add Substrate (e.g., 2-AG or fluorogenic substrate) Incubate_this compound->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., LC-MS for product, fluorescence) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

References

Methodological & Application

Section 1: SAR629 as a Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

It appears that the designation "SAR629" has been associated with two distinct molecules in scientific literature: a RIPK1 inhibitor involved in the regulation of necroptosis, and a monoglyceride lipase (MGL) inhibitor that modulates the endocannabinoid system. To provide a comprehensive and accurate experimental protocol, this document addresses both possibilities. Please identify the specific target of your research to select the appropriate protocol.

This section details the experimental protocol for evaluating this compound as an inhibitor of RIPK1, a key regulator of TNF-alpha-mediated inflammation and necroptotic cell death.

Signaling Pathway of RIPK1 in Necroptosis

Upon stimulation by TNF-α, TNFR1 recruits a series of proteins to form Complex I, which can initiate pro-survival signaling through NF-κB. However, under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 can form a necrosome complex, leading to the phosphorylation of MLKL and subsequent execution of necroptotic cell death. RIPK1 inhibitors like this compound are designed to block the kinase activity of RIPK1, thereby preventing the formation of the necrosome and inhibiting necroptosis.

G cluster_0 Cell Membrane cluster_1 Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexI->Necrosome pMLKL Phosphorylated MLKL Necrosome->pMLKL phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis induces This compound This compound This compound->RIPK1_in_Necrosome inhibits Casp8 Caspase-8 Inhibition Casp8->Necrosome enables

Caption: RIPK1 Signaling Pathway in Necroptosis.

Experimental Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This protocol is designed to measure the kinase activity of recombinant human RIPK1 and to determine the potency of this compound as a RIPK1 inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 25 mM HEPES (pH 7.2), 20 mM MgCl₂, 12.5 mM MnCl₂, 12.5 mM β-glycerol phosphate, 5 mM EGTA, 2 mM EDTA, and 2 mM DTT

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of either DMSO (for control wells) or the this compound serial dilution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the recombinant RIPK1 enzyme and MBP substrate in assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final concentration of ATP should be close to its Km for RIPK1 (typically around 50 µM).

    • Incubate the plate at room temperature for 120 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Preparation cluster_1 Assay Plate cluster_2 Kinase Reaction cluster_3 Detection A Prepare this compound Serial Dilution C Add this compound/DMSO to Wells A->C B Prepare RIPK1/MBP Solution D Add RIPK1/MBP to Wells B->D C->D E Pre-incubate (15 min) D->E F Add ATP to Initiate Reaction E->F G Incubate (120 min) F->G H Add ADP-Glo™ Reagent G->H I Incubate (40 min) H->I J Add Kinase Detection Reagent I->J K Incubate (30-60 min) J->K L Measure Luminescence K->L

Caption: Workflow for RIPK1 Kinase Assay.

Quantitative Data for RIPK1 Inhibitors

The following table summarizes the in vitro potency of various RIPK1 inhibitors.

CompoundTargetAssay TypeIC₅₀ (nM)Reference
PK68RIPK1Kinase Assay~90[1]
Necrostatin-1 (Nec-1)RIPK1Kinase AssayVaries with ATP concentration[2]
AZ'902RIPK1Kinase AssayComparable to Nec-1[2]
Compound 24RIPK1ADP-Glo Kinase Assay2010[3]
Compound 41RIPK1ADP-Glo Kinase Assay2950[3]
UAMC-3861RIPK1Kinase AssaySingle-digit nanomolar

Section 2: this compound as a Monoglyceride Lipase (MGL) Inhibitor

This section provides the experimental protocol for assessing this compound as an inhibitor of MGL, a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).

Signaling Pathway of MGL in Endocannabinoid Metabolism

MGL is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-AG by hydrolyzing it into arachidonic acid and glycerol. Arachidonic acid can then be further metabolized into pro-inflammatory prostaglandins. By inhibiting MGL, this compound would increase the levels of 2-AG, which can then act on cannabinoid receptors (CB1 and CB2), and decrease the production of arachidonic acid-derived pro-inflammatory mediators.

G cluster_0 Endocannabinoid Metabolism TwoAG 2-Arachidonoylglycerol (2-AG) MGL Monoglyceride Lipase (MGL) TwoAG->MGL substrate CB_receptors Cannabinoid Receptors (CB1, CB2) TwoAG->CB_receptors activates AA Arachidonic Acid MGL->AA produces Glycerol Glycerol MGL->Glycerol produces Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins precursor for This compound This compound This compound->MGL inhibits

Caption: MGL Signaling Pathway.

Experimental Protocol: In Vitro MGL Activity Assay

This protocol describes a method to measure the activity of MGL by quantifying the release of a fluorescent product from a synthetic substrate and to determine the inhibitory potency of this compound.

Materials:

  • Recombinant human MGL enzyme

  • 4-Methylumbelliferyl butyrate (4-MUB), a fluorogenic substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • This compound (or other test inhibitors)

  • Black, opaque 96-well assay plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of MGL in Tris-HCl buffer containing BSA.

    • Prepare a stock solution of 4-MUB in DMSO.

  • Assay Setup:

    • Add 2 µL of either DMSO (for control wells) or the this compound serial dilution to the wells of a 96-well plate.

    • Add 178 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the MGL enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 10 µL of the 4-MUB substrate solution to each well to start the reaction.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity every minute for 30 minutes at 37°C. The slope of the linear portion of the fluorescence versus time curve represents the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Preparation cluster_1 Assay Plate cluster_2 Enzymatic Reaction cluster_3 Data Analysis A Prepare this compound Serial Dilution C Add this compound/DMSO to Wells A->C B Prepare MGL Enzyme and 4-MUB Substrate D Add Buffer and MGL Enzyme B->D C->D E Pre-incubate (10 min at 37°C) D->E F Add 4-MUB to Initiate Reaction E->F G Kinetic Reading (30 min at 37°C) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC₅₀ I->J

Caption: Workflow for MGL Activity Assay.

Quantitative Data for MGL Inhibitors

The following table presents the in vitro potency of this compound and another common MGL inhibitor.

CompoundTargetAssay TypeIC₅₀ (nM)Note
This compoundMGLNot specifiedNot specified in provided abstractsCovalent inhibitor
JZL184MGLNot specifiedNot specified in provided abstractsSuppresses inflammation and oxidative stress

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always refer to the manufacturer's instructions for assay kits and reagents.

References

Application Notes and Protocols for SAR629 in Cell-Based MGL Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL presents a promising therapeutic strategy for a variety of pathological conditions by augmenting 2-AG signaling and reducing the production of pro-inflammatory arachidonic acid. SAR629 is a potent and covalent inhibitor of MGL, demonstrating high efficacy in preclinical studies.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in cell-based MGL activity assays, intended to guide researchers in accurately assessing its inhibitory potential.

Mechanism of Action

This compound acts as a covalent inhibitor of MGL. It forms a stable carbamoylated adduct with the catalytic serine residue (Ser122 in the active site of human MGL).[1] This irreversible binding effectively inactivates the enzyme, leading to an accumulation of its primary substrate, 2-AG. The inhibition of MGL by this compound consequently modulates two significant signaling pathways:

  • Potentiation of Endocannabinoid Signaling: The elevation of 2-AG levels enhances the activation of cannabinoid receptors (CB1 and CB2), which are involved in regulating a wide range of physiological processes including pain, mood, and appetite.

  • Reduction of Pro-inflammatory Mediators: By blocking the breakdown of 2-AG, this compound reduces the bioavailability of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[3][4]

Data Presentation

Inhibitory Potency of this compound
CompoundTargetAssay TypeSpeciesIC50Reference
This compoundMGLBrain Membrane HomogenateRat1.1 nM
This compoundMGLBrain Membrane HomogenateMouse219 pM
This compoundMGLActivity-Based Protein Profiling (ABPP)Mouse0.2 nM

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for MGL Activity Assay

This protocol is suitable for both adherent and suspension cell cultures.

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or relevant cancer cell lines)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., Tris-HCl based buffer with protease inhibitors)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C. Repeat this wash step once more.

  • Lysis: Discard the supernatant and add an appropriate volume of ice-cold Lysis Buffer to the cell pellet. The volume will depend on the cell number, aiming for a protein concentration of 1-5 mg/mL.

  • Homogenization: Resuspend the pellet by pipetting up and down. For tougher cells, sonication on ice or passage through a fine-gauge needle may be necessary.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

  • Storage: Use the lysate immediately or store at -80°C in aliquots.

Protocol 2: Cell-Based MGL Activity Assay using a Spectrophotometric Method

This protocol utilizes a chromogenic substrate to measure MGL activity and is suitable for inhibitor screening.

Materials:

  • Prepared cell lysate (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • MGL substrate solution (e.g., 4-Nitrophenyl acetate - NPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: On a 96-well plate, add the following to each well:

    • Assay Buffer

    • Cell lysate (diluted in Assay Buffer to a final concentration of 10-50 µg of protein per well)

  • Inhibitor Pre-incubation (Crucial for Covalent Inhibitors):

    • Add varying concentrations of this compound (or vehicle control - DMSO) to the wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the covalent binding of this compound to MGL. The optimal pre-incubation time should be determined empirically.

  • Initiation of Reaction: Add the MGL substrate solution (NPA) to each well to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes) using a microplate reader at 37°C. The rate of increase in absorbance is proportional to MGL activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of MGL activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell-Based MGL Activity Assay using LC-MS/MS

This protocol offers high specificity and sensitivity by directly measuring the product of 2-AG hydrolysis.

Materials:

  • Prepared cell lysate (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • 2-Arachidonoylglycerol (2-AG) substrate solution

  • Internal standard (e.g., deuterated arachidonic acid)

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

  • LC-MS/MS system

Procedure:

  • Assay Preparation: In microcentrifuge tubes, combine:

    • Assay Buffer

    • Cell lysate (10-50 µg of protein)

  • Inhibitor Pre-incubation:

    • Add varying concentrations of this compound (or vehicle control - DMSO).

    • Pre-incubate at 37°C for 15-30 minutes.

  • Initiation of Reaction: Add the 2-AG substrate solution to start the reaction. Incubate at 37°C for a defined time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold quenching solution containing the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the samples and centrifuge at high speed to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of arachidonic acid produced.

  • Data Analysis:

    • Calculate the amount of arachidonic acid produced in each sample, normalized to the internal standard.

    • Determine the percentage of MGL activity relative to the vehicle control.

    • Plot the percentage of MGL activity against the logarithm of the this compound concentration and determine the IC50 value.

Mandatory Visualization

MGL_Inhibition_Signaling_Pathway cluster_0 MGL Inhibition by this compound cluster_1 Endocannabinoid Signaling cluster_2 Arachidonic Acid Cascade This compound This compound MGL MGL This compound->MGL Covalent Inhibition 2-AG 2-AG MGL->2-AG Degradation Blocked Arachidonic Acid Arachidonic Acid MGL->Arachidonic Acid Production Blocked CB1/CB2 Receptors CB1/CB2 Receptors 2-AG->CB1/CB2 Receptors Activation Physiological Effects Analgesia, Anti-inflammation, Neuroprotection CB1/CB2 Receptors->Physiological Effects Prostaglandins/Leukotrienes Prostaglandins/Leukotrienes Arachidonic Acid->Prostaglandins/Leukotrienes COX/LOX Inflammation Reduced Inflammation Prostaglandins/Leukotrienes->Inflammation

Caption: Signaling pathway of MGL inhibition by this compound.

MGL_Assay_Workflow cluster_cell_prep Cell Lysate Preparation cluster_assay MGL Activity Assay cluster_analysis Data Analysis Harvest_Cells Harvest_Cells Pellet_Cells Pellet_Cells Harvest_Cells->Pellet_Cells Wash_Cells Wash_Cells Pellet_Cells->Wash_Cells Lyse_Cells Lyse_Cells Wash_Cells->Lyse_Cells Clarify_Lysate Clarify_Lysate Lyse_Cells->Clarify_Lysate Quantify_Protein Quantify_Protein Clarify_Lysate->Quantify_Protein Prepare_Assay_Plate Prepare_Assay_Plate Quantify_Protein->Prepare_Assay_Plate Pre_incubate_with_this compound Pre_incubate_with_this compound Prepare_Assay_Plate->Pre_incubate_with_this compound Crucial for Covalent Inhibitors Add_Substrate Add_Substrate Pre_incubate_with_this compound->Add_Substrate Measure_Activity Measure_Activity Add_Substrate->Measure_Activity Spectrophotometry or LC-MS/MS Calculate_Velocity Calculate_Velocity Measure_Activity->Calculate_Velocity Normalize_to_Control Normalize_to_Control Calculate_Velocity->Normalize_to_Control Plot_Dose_Response Plot_Dose_Response Normalize_to_Control->Plot_Dose_Response Determine_IC50 Determine_IC50 Plot_Dose_Response->Determine_IC50

Caption: Experimental workflow for cell-based MGL activity assay.

References

A Researcher's Guide to In Vivo Studies with the Monoacylglycerol Lipase (MGL) Inhibitor SAR629

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

This guide provides detailed application notes and experimental protocols for researchers and drug development professionals interested in conducting in vivo studies with SAR629, a potent and irreversible inhibitor of monoacylglycerol lipase (MGL). While specific in vivo dosage, efficacy, and pharmacokinetic data for this compound are not extensively available in the public domain, this document offers a comprehensive framework based on the known mechanism of action of MGL inhibitors and data from analogous compounds.

Introduction to MGL Inhibition with this compound

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. Simultaneously, MGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins. This compound is a covalent inhibitor that forms a stable carbamate adduct with the catalytic serine residue (Ser122) in the active site of MGL, effectively blocking its enzymatic activity. This dual action of boosting endocannabinoid signaling and reducing pro-inflammatory mediators makes MGL inhibitors like this compound promising therapeutic candidates for a range of conditions including neurodegenerative diseases, inflammation, and pain.

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound is the irreversible inhibition of MGL. This leads to two major downstream signaling consequences:

  • Enhanced 2-AG Signaling: The accumulation of 2-AG potentiates the activation of cannabinoid receptors, primarily CB1 and CB2. This can lead to a variety of physiological effects, including analgesia, neuroprotection, and modulation of immune responses.

  • Reduced Arachidonic Acid Production: By blocking the breakdown of 2-AG, MGL inhibition curtails the supply of arachidonic acid, a key substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

MGL_Signaling_Pathway cluster_precursor 2-Arachidonoylglycerol (2-AG) cluster_enzyme MGL cluster_inhibitor Inhibitor cluster_products Downstream Products cluster_downstream_effects Downstream Signaling 2_AG 2-AG MGL MGL 2_AG->MGL Hydrolysis CB1_CB2 CB1/CB2 Receptor Activation 2_AG->CB1_CB2 Increased Activation AA Arachidonic Acid (AA) MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Inhibition Prostaglandins Prostaglandins (via COX) AA->Prostaglandins Synthesis Therapeutic_Effects Therapeutic Effects (Analgesia, Neuroprotection) CB1_CB2->Therapeutic_Effects Inflammation Inflammation Prostaglandins->Inflammation

Figure 1: Simplified signaling pathway of MGL inhibition by this compound.

Quantitative Data from In Vivo Studies

While specific in vivo data for this compound is limited, the following tables provide a template for the types of quantitative data that should be collected and organized during preclinical studies of MGL inhibitors. Data from studies on other MGL inhibitors, such as JZL184, are included for illustrative purposes and should not be directly extrapolated to this compound.

Table 1: In Vivo Efficacy of MGL Inhibitors in Animal Models

CompoundAnimal ModelDisease ModelDosing RegimenKey Efficacy ReadoutResult
This compound e.g., C57BL/6 Micee.g., LPS-induced neuroinflammationTo be determinede.g., Reduction in pro-inflammatory cytokinesData not available
JZL184C57BL/6 MiceCarrageenan-induced inflammatory pain40 mg/kg, i.p.Reduction in paw edema and mechanical allodyniaSignificant reduction in inflammation and pain
LEI-515C57BL/6J MicePaclitaxel-induced neuropathic pain30 or 100 mg/kg, p.o.Attenuation of mechanical sensitizationSignificant antinociceptive effect

Table 2: Pharmacokinetic Parameters of MGL Inhibitors in Rodents

CompoundSpeciesAdministration RouteDoseCmaxTmaxAUCHalf-life (t1/2)
This compound e.g., Rate.g., i.v. or p.o.To be determinedData not availableData not availableData not availableData not available
LEI-515C57BL/6J Micei.v.10 mg/kg~1000 ng/mL~0.1 h~500 hng/mL~1 h
LEI-515C57BL/6J Micep.o.10 mg/kg~200 ng/mL~0.5 h~400 hng/mL~1.5 h

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of an MGL inhibitor like this compound. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Assessment of Anti-Inflammatory Activity in a Mouse Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

Objective: To evaluate the ability of this compound to reduce the production of pro-inflammatory cytokines in the brain following a systemic inflammatory challenge.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline)

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice (8-10 weeks old)

  • Sterile saline

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Brain homogenization buffer

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Grouping and Dosing: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.) at a predetermined dose. The optimal dose should be determined in preliminary dose-response studies.

  • LPS Challenge: After a specified pretreatment time (e.g., 1-2 hours), administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline to the respective groups.

  • Tissue Collection: At the peak of the inflammatory response (e.g., 2-4 hours post-LPS), euthanize the mice and perfuse with cold PBS.

  • Dissect the brain and specific regions of interest (e.g., hippocampus, cortex).

  • Homogenization and Cytokine Analysis: Homogenize the brain tissue in homogenization buffer.

  • Centrifuge the homogenates and collect the supernatant.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Experimental_Workflow_Inflammation start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Grouping and Dosing (Vehicle or this compound) acclimation->grouping lps_challenge LPS Challenge (1 mg/kg, i.p.) grouping->lps_challenge tissue_collection Euthanasia and Brain Dissection lps_challenge->tissue_collection homogenization Brain Homogenization tissue_collection->homogenization cytokine_analysis ELISA for Cytokines (TNF-α, IL-1β, IL-6) homogenization->cytokine_analysis data_analysis Statistical Analysis cytokine_analysis->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the LPS-induced neuroinflammation model.

Protocol 2: Evaluation of Analgesic Effects in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: To determine the efficacy of this compound in alleviating mechanical allodynia and thermal hyperalgesia in a model of neuropathic pain.

Materials:

  • This compound

  • Vehicle

  • C57BL/6 mice (8-10 weeks old)

  • Surgical tools for CCI surgery

  • Von Frey filaments for mechanical allodynia testing

  • Plantar test apparatus for thermal hyperalgesia testing

Procedure:

  • CCI Surgery: Induce chronic constriction injury of the sciatic nerve in one hind paw of each mouse under anesthesia.

  • Baseline Behavioral Testing: Before and after surgery (e.g., 7 days post-surgery), assess baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using the plantar test.

  • Grouping and Dosing: Once neuropathic pain is established, randomly assign mice to treatment groups (Vehicle or this compound).

  • Administer this compound or vehicle daily for a specified period (e.g., 7-14 days).

  • Behavioral Testing: At various time points after drug administration (e.g., 1, 3, 5, and 7 days), re-assess mechanical and thermal sensitivity.

  • Data Analysis: Analyze the behavioral data to determine if this compound significantly increases the paw withdrawal threshold (reduced mechanical allodynia) and paw withdrawal latency (reduced thermal hyperalgesia) compared to the vehicle-treated group.

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous (i.v.) and oral (p.o.) administration.

Materials:

  • This compound

  • Vehicle suitable for i.v. and p.o. administration

  • Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)

  • Blood collection tubes (e.g., with EDTA)

  • LC-MS/MS system for this compound quantification

Procedure:

  • Animal Preparation: Acclimate rats and fast them overnight before dosing.

  • Dosing:

    • i.v. group: Administer a single bolus dose of this compound via the tail vein.

    • p.o. group: Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Conclusion

This compound represents a valuable tool for investigating the therapeutic potential of MGL inhibition in a variety of disease models. While specific in vivo data for this compound remains to be published, the protocols and framework provided in this guide offer a solid foundation for researchers to design and execute meaningful preclinical studies. It is imperative that researchers conduct preliminary dose-finding and pharmacokinetic studies to establish the optimal experimental parameters for this compound in their specific models. Through careful experimental design and data analysis, the in vivo efficacy and therapeutic window of this compound can be thoroughly evaluated.

Application Note and Protocol: Determination of IC50 for SAR629, a Monoacylglycerol Lipase (MGL) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The breakdown of 2-AG by MGL produces arachidonic acid, a precursor for pro-inflammatory prostaglandins, and glycerol.[2][3] By inhibiting MGL, the levels of 2-AG are increased, leading to enhanced cannabinoid receptor signaling, which has therapeutic potential for various neurological and inflammatory disorders. SAR629 is a potent, covalent inhibitor of MGL. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for MGL using a fluorescence-based assay.

Principle of the Method

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. This protocol utilizes a fluorogenic substrate that is cleaved by MGL to produce a fluorescent product. The rate of the enzymatic reaction is monitored by measuring the increase in fluorescence over time. In the presence of an inhibitor like this compound, the rate of this reaction will decrease. By measuring the enzyme activity across a range of this compound concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

Experimental Protocols

Materials and Reagents

  • Human recombinant MGL enzyme

  • MGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • Fluorogenic MGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate (7-HCA) or a commercially available equivalent)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 360/460 nm for 7-HC)

  • Multichannel pipette

  • Adhesive plate sealer

Preparation of Reagents

  • MGL Assay Buffer: Prepare a 1X working solution of the assay buffer.

  • MGL Enzyme Stock Solution: Reconstitute or dilute the human recombinant MGL enzyme to a stock concentration in MGL assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

  • Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a high-concentration stock solution. Further dilute this stock solution in MGL assay buffer to the desired working concentration just before use. The final substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of inhibition.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to create a range of inhibitor concentrations. A typical starting point would be a 10-point, 3-fold serial dilution. These DMSO stocks will be further diluted in the assay.

Assay Procedure

  • Plate Layout: Design the plate layout to include wells for:

    • 100% Activity Control (No Inhibitor): Contains MGL enzyme, substrate, and DMSO (vehicle).

    • Inhibitor Wells: Contain MGL enzyme, substrate, and varying concentrations of this compound.

    • Blank (No Enzyme): Contains substrate and assay buffer to measure background fluorescence.

    • It is recommended to perform all measurements in triplicate.

  • Assay Protocol: a. To each well of a black 96-well microplate, add the components in the order specified in the table below. b. Add the appropriate volume of MGL assay buffer to each well. c. Add the this compound serial dilutions or DMSO (for 100% activity control) to the appropriate wells. d. Add the MGL enzyme to all wells except the blank wells. e. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. f. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. g. Immediately place the plate in a fluorescence microplate reader.

  • Measurement: a. Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate. b. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) after substrate addition, and then measure the final fluorescence intensity.

Data Analysis and Presentation

  • Calculate the Rate of Reaction: For kinetic assays, determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Correct for Background: Subtract the average reaction rate of the blank wells from the rates of all other wells.

  • Calculate Percent Inhibition: The percent inhibition for each this compound concentration is calculated using the following formula:

    where V_inhibitor is the reaction rate in the presence of this compound and V_control is the reaction rate of the 100% activity control (with DMSO).

  • Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. This can be performed using software such as GraphPad Prism or R.

Quantitative Data Summary

The following table provides an example of the data that would be generated and analyzed to determine the IC50 of this compound for MGL.

This compound Concentration (nM)Log [this compound] (M)Average Reaction Rate (RFU/min)% Inhibition
0 (Control)-5000
0.1-1045010
0.3-9.5237525
1-925050
3-8.5212575
10-85090
30-7.522595
100-71098
300-6.52599
1000-6299.6

From a non-linear regression fit of such data, the IC50 value would be determined. For this compound, published IC50 values for rodent MGL are in the sub-nanomolar to low nanomolar range.

Visualizations

MGL Signaling Pathway

MGL_Signaling_Pathway cluster_membrane Cell Membrane 2_AG 2-Arachidonoylglycerol (2-AG) CB1_R CB1 Receptor 2_AG->CB1_R Activation CB2_R CB2 Receptor 2_AG->CB2_R Activation MGL Monoacylglycerol Lipase (MGL) 2_AG->MGL Hydrolysis Signaling Downstream Signaling (Reduced Neurotransmission) CB1_R->Signaling CB2_R->Signaling AA Arachidonic Acid MGL->AA This compound This compound This compound->MGL Inhibition Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins via COX

Caption: MGL in the endocannabinoid pathway and the effect of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow prep Prepare Reagents: - MGL Enzyme - this compound Serial Dilutions - Fluorogenic Substrate plate Plate Setup (96-well): - Add Assay Buffer - Add this compound/Vehicle - Add MGL Enzyme prep->plate preincubate Pre-incubate Plate (37°C for 15-30 min) plate->preincubate reaction Initiate Reaction: Add Fluorogenic Substrate preincubate->reaction measure Kinetic Measurement: Read Fluorescence (Ex/Em) over time reaction->measure analysis Data Analysis: - Calculate Reaction Rates - Calculate % Inhibition measure->analysis curvefit Generate Dose-Response Curve and Calculate IC50 analysis->curvefit result IC50 Value curvefit->result

Caption: Workflow for determining the IC50 of an MGL inhibitor.

References

Application of SAR629 in Studying Lipid Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and covalent inhibitor of monoglyceride lipase (MGL), a key enzyme in lipid metabolism.[1] MGL is a serine hydrolase responsible for the breakdown of monoacylglycerols into free fatty acids and glycerol. A critical substrate for MGL is 2-arachidonoylglycerol (2-AG), an endocannabinoid signaling molecule. In the context of cancer, MGL is frequently overexpressed in aggressive cancer cells and plays a crucial role in supplying fatty acids that contribute to a pro-tumorigenic signaling network, promoting cancer cell migration, invasion, and survival. Inhibition of MGL presents a promising therapeutic strategy to disrupt these processes by altering the lipid landscape within cancer cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its effects on lipid metabolism in cancer cells.

Mechanism of Action

This compound acts as a covalent inhibitor of MGL, leading to a significant reduction in its enzymatic activity. This inhibition results in the accumulation of MGL substrates, most notably 2-AG, and a subsequent decrease in the levels of free fatty acids, including arachidonic acid. By modulating the levels of these critical lipid molecules, this compound can impact various downstream signaling pathways implicated in cancer progression.

Data Presentation

The following tables summarize the expected quantitative outcomes from key experiments investigating the effect of this compound on cancer cell lipid metabolism.

Table 1: Inhibitory Activity of this compound

Target EnzymeCell Line/SystemIC50
Human Recombinant MGLHEK293 cells0.9 nM[1]
Human Recombinant FAAHCOS-7 cells282 nM[1]
Rat Brain MGLBrain membranes1.1 nM
Mouse Brain MGLBrain membranes219 pM

Table 2: Expected Effects of MGL Inhibition on Lipid Levels in Cancer Cells

Lipid SpeciesExpected Change upon this compound TreatmentExample Data (using MGL inhibitor JZL184)
Monoacylglycerols (MAGs)IncreaseSignificant increase in aggressive cancer cells
Free Fatty Acids (FFAs)DecreaseSignificant decrease in aggressive cancer cells
LysophospholipidsIncreaseSignificant increase in LPC and LPE in JZL184-treated cells
Pro-tumorigenic Signaling Lipids (e.g., PGE2)DecreaseJZL184 blocks the conversion of MAGs to PGE2

Table 3: Expected Effects of this compound on Cancer Cell Phenotypes

AssayExpected Outcome
Cell Viability/ProliferationDecrease in viability of MGL-dependent cancer cells
Fatty Acid UptakePotential compensatory increase or no significant change
Lipid Droplet FormationPotential decrease due to reduced fatty acid availability for triglyceride synthesis
Cell Migration and InvasionDecrease in migratory and invasive potential

Mandatory Visualizations

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 DAG DAG PIP2->DAG PLC->PIP2 Hydrolyzes DAGL DAGL DAG->DAGL TwoAG 2-AG DAGL->TwoAG MGL MGL TwoAG->MGL AA Arachidonic Acid (AA) MGL->AA FFA Other Free Fatty Acids MGL->FFA This compound This compound This compound->MGL Inhibits COX COX AA->COX PGE2 Prostaglandins (e.g., PGE2) COX->PGE2 Signaling Pro-tumorigenic Signaling (Proliferation, Migration, Invasion) PGE2->Signaling FFA->Signaling cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment control Vehicle Control (DMSO) start->control viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability lipid_extraction Lipid Extraction treatment->lipid_extraction fa_uptake Fatty Acid Uptake Assay (Fluorescent FA analog) treatment->fa_uptake ld_staining Lipid Droplet Staining (e.g., BODIPY 493/503) treatment->ld_staining western_blot Western Blot for MGL treatment->western_blot control->viability control->lipid_extraction control->fa_uptake control->ld_staining control->western_blot lipid_analysis Lipidomic Analysis (LC-MS/MS) lipid_extraction->lipid_analysis

References

Application Notes and Protocols: Using SAR629 to Investigate the Role of Monoacylglycerol Lipase (MGL) in Pain Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoacylglycerol lipase (MGL), a serine hydrolase, is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] The hydrolysis of 2-AG by MGL yields arachidonic acid (AA) and glycerol.[3] This action serves a dual purpose: it terminates the signaling of 2-AG, an endogenous ligand for cannabinoid receptors (CB1 and CB2), and it supplies AA, a precursor for the synthesis of pro-inflammatory prostaglandins.[4][5] Given that both the endocannabinoid and prostaglandin systems are deeply implicated in pain modulation, MGL has emerged as a significant therapeutic target for various pain conditions, including inflammatory, neuropathic, and visceral pain.

SAR629 is a potent, covalent inhibitor of human MGL that forms a stable carbamate adduct with the catalytic serine (Ser132) in the enzyme's active site. Its specific mechanism of action makes it an invaluable chemical probe for elucidating the precise role of MGL in nociceptive pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical studies to investigate MGL's function in pain.

Mechanism of Action: MGL Inhibition in Pain Pathways

The analgesic effects of MGL inhibition are primarily attributed to a two-pronged mechanism. Firstly, inhibiting MGL leads to an accumulation of 2-AG in the synaptic cleft, enhancing the activation of presynaptic CB1 and CB2 receptors. This enhanced endocannabinoid signaling results in analgesic and anti-inflammatory effects. Secondly, by blocking the hydrolysis of 2-AG, MGL inhibition reduces the available pool of arachidonic acid, thereby decreasing the production of pro-inflammatory prostaglandins, which are key mediators of pain and inflammation.

MGL_Pain_Pathway cluster_presynaptic Presynaptic Terminal cluster_signaling Signaling Products cluster_outcome Physiological Outcome 2-AG 2-AG MGL MGL 2-AG->MGL Hydrolysis CB1R CB1/CB2 Receptors 2-AG->CB1R Activates AA Arachidonic Acid (AA) MGL->AA Produces This compound This compound This compound->MGL Inhibits Analgesia Analgesia & Anti-inflammation CB1R->Analgesia PGs Prostaglandins AA->PGs COX Enzymes Pain Pain & Inflammation PGs->Pain Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Induction cluster_2 Phase 3: Behavioral Testing A Protocol 1: MGL Activity Assay (Determine IC50 of this compound) B Protocol 2: Induce Pain Model in Rodents (e.g., Neuropathic, Inflammatory) A->B C Administer this compound or Vehicle B->C D Protocol 3: Assess Mechanical Allodynia (Von Frey Test) C->D E Protocol 4: Assess Thermal Hyperalgesia (Hargreaves Test) C->E F Data Analysis & Interpretation D->F E->F

References

Application Notes and Protocols: Assessing the Effect of SAR629 on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR629 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MGL, this compound elevates the levels of 2-AG, which can modulate immune responses through the activation of cannabinoid receptors, primarily the CB2 receptor expressed on immune cells. This modulation is associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production.[3] These application notes provide a detailed protocol for assessing the in vitro effects of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs).

Principle of the Assay

This protocol utilizes an in vitro model of inflammation by stimulating human PBMCs with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of immune cells.[4] The effect of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines is then quantified using a multiplex immunoassay. This allows for a comprehensive assessment of the immunomodulatory properties of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocol.

Table 1: In Vitro Potency of this compound

ParameterSpeciesTissueIC₅₀ Value
MGL InhibitionRatBrain Membranes1.1 nM
MGL InhibitionMouseBrain Membranes219 pM
Data derived from in vitro enzyme activity assays.

Table 2: Recommended Cytokine Panel for Analysis

CytokineTypeRationale for Inclusion
TNF-αPro-inflammatoryKey mediator of acute inflammation, often upregulated by LPS. MGL inhibitors have been shown to reduce TNF-α levels.[5]
IL-1βPro-inflammatoryA potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses. Its production is attenuated by MGL inhibitors.
IL-6Pro- and Anti-inflammatoryPlays a complex role in inflammation and immune regulation. MGL inhibition has been shown to decrease its production in inflammatory models.
IL-10Anti-inflammatoryAn important regulatory cytokine that limits the inflammatory response. MGL inhibitors can modulate IL-10 levels.
IFN-γPro-inflammatoryA key cytokine in Th1-mediated immune responses. 2-AG has been shown to decrease IFN-γ production.

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Multiplex cytokine immunoassay kit (e.g., Luminex-based)

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Multiplex plate reader

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis pbmc_isolation Isolate PBMCs from whole blood using Ficoll-Paque cell_counting Count cells and assess viability pbmc_isolation->cell_counting cell_seeding Seed cells into 96-well plate cell_counting->cell_seeding sar629_treatment Pre-treat with this compound or vehicle (DMSO) cell_seeding->sar629_treatment lps_stimulation Stimulate with LPS sar629_treatment->lps_stimulation incubation Incubate for 18-24 hours lps_stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection cytokine_analysis Analyze cytokine levels using multiplex assay supernatant_collection->cytokine_analysis data_analysis Data analysis and interpretation cytokine_analysis->data_analysis

Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Detailed Methodology

  • PBMC Isolation and Culture:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

    • Adjust the cell density to 2 x 10⁶ cells/mL in complete RPMI 1640 medium.

  • Drug Treatment and Stimulation:

    • Seed 100 µL of the PBMC suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom cell culture plate.

    • Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 nM). The final DMSO concentration in the wells should not exceed 0.1%.

    • Add 50 µL of the diluted this compound or vehicle control (0.1% DMSO in medium) to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

    • Prepare a working solution of LPS in complete RPMI 1640 medium.

    • Add 50 µL of LPS solution to the wells to achieve a final concentration of 100 ng/mL. Add 50 µL of medium without LPS to the unstimulated control wells.

    • The final volume in each well will be 200 µL.

  • Incubation and Sample Collection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the specific cytokines being measured and should be determined empirically.

    • After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until cytokine analysis.

  • Cytokine Analysis:

    • Thaw the collected supernatants on ice.

    • Quantify the concentrations of TNF-α, IL-1β, IL-6, and IL-10 (and other cytokines of interest) using a multiplex immunoassay kit according to the manufacturer's instructions.

    • Acquire the data on a compatible multiplex plate reader.

  • Data Analysis:

    • Calculate the cytokine concentrations in each sample using the standard curves generated for each analyte.

    • Determine the average and standard deviation for each experimental condition.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound modulates cytokine production.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Signaling TLR4->MAPK activates NFkB NF-κB Signaling TLR4->NFkB activates CB2R CB2 Receptor CB2R->MAPK inhibits CB2R->NFkB inhibits MGL MGL TwoAG 2-AG TwoAG->CB2R activates TwoAG->MGL hydrolyzed by This compound This compound This compound->MGL inhibits Cytokine_Genes Pro-inflammatory Cytokine Genes MAPK->Cytokine_Genes promotes transcription NFkB->Cytokine_Genes promotes transcription Cytokine_Production Cytokine Production (TNF-α, IL-1β, IL-6) Cytokine_Genes->Cytokine_Production leads to

Caption: Proposed signaling pathway of this compound in immune cells.

Conclusion

This protocol provides a robust framework for evaluating the immunomodulatory effects of this compound. By measuring its impact on cytokine production in a physiologically relevant in vitro model, researchers can gain valuable insights into its therapeutic potential for inflammatory and autoimmune diseases. The provided data tables and diagrams serve as a comprehensive guide for experimental design and data interpretation.

References

Application Notes: Measuring Changes in 2-AG Levels After SAR629 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a crucial role in a wide array of physiological processes, including synaptic plasticity, neuroinflammation, and pain perception.[1][2] It is an endogenous agonist for the cannabinoid receptors CB1 and CB2.[3][4] The signaling action of 2-AG is primarily terminated through enzymatic hydrolysis by monoacylglycerol lipase (MGL), which breaks it down into arachidonic acid and glycerol.[3]

SAR629 is a potent and covalent inhibitor of MGL. By blocking MGL activity, this compound is expected to increase the endogenous levels of 2-AG, thereby enhancing endocannabinoid signaling. This therapeutic strategy is being explored for various neurodegenerative and inflammatory diseases.

Accurately quantifying the change in 2-AG concentrations in biological matrices following this compound administration is a critical step in preclinical and clinical development. It serves to confirm the drug's mechanism of action, establish dose-response relationships, and understand its pharmacokinetic and pharmacodynamic profile. These application notes provide detailed protocols for the robust measurement of 2-AG levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for endocannabinoid analysis.

2-AG Signaling and Metabolism Pathway

The diagram below illustrates the synthesis, release, and degradation of 2-AG. On-demand synthesis occurs post-synaptically from membrane phospholipids. 2-AG then travels retrogradely to activate presynaptic CB1 receptors. Its action is terminated by MGL-mediated hydrolysis. This compound inhibits MGL, leading to an accumulation of 2-AG.

G cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron PL Membrane Phospholipids PLC PLCβ PL->PLC Stimulus (e.g., Ca2+ influx) DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGL DAG->DAGL TwoAG_post 2-AG DAGL->TwoAG_post CB1 CB1 Receptor TwoAG_post->CB1 Retrograde Signaling MGL MGL AA_Gly Arachidonic Acid + Glycerol MGL->AA_Gly This compound This compound This compound->MGL Inhibition

Caption: 2-AG signaling pathway and the inhibitory action of this compound on MGL.

Experimental Workflow

A typical experiment to measure 2-AG changes involves several key stages, from sample collection to final data analysis. Careful planning and execution at each step are essential to prevent analytical artifacts, such as the ex vivo degradation of 2-AG or its isomerization to the inactive 1-AG.

G start Experimental Design (Dose, Timepoints) collection Sample Collection (Plasma, Brain Tissue) start->collection homogenization Tissue Homogenization (If applicable) collection->homogenization extraction Liquid-Liquid Extraction (with Internal Standard) collection->extraction For Plasma homogenization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Sample Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Data Processing & Quantification lcms->quantification analysis Statistical Analysis quantification->analysis end Results analysis->end

Caption: Overall experimental workflow for quantifying 2-AG levels.

Experimental Protocols

Protocol 1: Sample Collection and Handling

Objective: To collect and store biological samples (plasma and brain tissue) in a manner that preserves endogenous 2-AG levels.

Critical Considerations:

  • Speed: Rapid processing is crucial to minimize enzymatic activity post-collection.

  • Temperature: All procedures should be performed on ice or at 4°C to reduce enzyme activity.

  • Inhibitors: The use of enzyme inhibitors during collection can prevent ex vivo formation or degradation of 2-AG.

Materials:

  • Collection tubes (e.g., K2EDTA tubes for blood).

  • Phenylmethylsulfonyl fluoride (PMSF) or other serine hydrolase inhibitors.

  • Centrifuge capable of 4°C.

  • Liquid nitrogen.

  • -80°C freezer.

Procedure for Plasma Collection:

  • Collect whole blood into pre-chilled K2EDTA tubes.

  • Immediately add a serine hydrolase inhibitor (e.g., PMSF) to the tube to a final concentration of 100 µM to inhibit MGL and other hydrolases.

  • Gently invert the tubes to mix and place them on ice.

  • Within 15 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • Aliquot plasma into cryovials and snap-freeze in liquid nitrogen.

  • Store samples at -80°C until analysis.

Procedure for Brain Tissue Collection:

  • Euthanize the animal according to approved institutional protocols.

  • Rapidly dissect the brain region of interest (e.g., hippocampus, striatum).

  • Immediately snap-freeze the tissue in liquid nitrogen. This entire process should be completed as quickly as possible to halt metabolic activity.

  • Store tissue samples at -80°C until analysis.

Protocol 2: 2-AG Extraction via Liquid-Liquid Extraction (LLE)

Objective: To efficiently extract 2-AG and an internal standard from the biological matrix while minimizing isomerization and matrix effects. Toluene is recommended as the extraction solvent as it yields high recovery and reduces both 2-AG isomerization and ion suppression in the mass spectrometer.

Materials:

  • Deuterated internal standard (IS), e.g., 2-AG-d8.

  • Ice-cold toluene.

  • Ice-cold 0.1 M citrate buffer (pH 5.0).

  • Glass centrifuge tubes.

  • Vortex mixer.

  • Centrifuge capable of 4°C.

  • Nitrogen evaporator.

Procedure:

  • For Tissue: Weigh the frozen tissue (~50 mg) and place it in a glass tube. Add 1 mL of ice-cold citrate buffer. Homogenize the tissue on ice using a tissue homogenizer.

  • For Plasma: Thaw 100-500 µL of plasma on ice.

  • Add the deuterated internal standard (2-AG-d8) to each sample to a final concentration of ~10-50 ng/mL.

  • Add 2 volumes of ice-cold toluene to the homogenate or plasma (e.g., 2 mL of toluene for 1 mL of sample).

  • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (toluene) to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at low temperature (<30°C).

  • Store the dried lipid extract at -80°C or proceed immediately to reconstitution.

Protocol 3: Quantification by LC-MS/MS

Objective: To separate 2-AG from other lipids and accurately quantify it using tandem mass spectrometry.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

  • Reconstitution solvent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 50-100 µL of reconstitution solvent. Vortex for 2 minutes and transfer to an autosampler vial.

  • Chromatography:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the analytes. A typical gradient might start at 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. A gradual increase in the organic phase is important for resolving 2-AG from its isomer 1-AG.

    • Maintain the column at a constant temperature (e.g., 40°C).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2-AG and its deuterated internal standard.

    • Example MRM Transitions:

      • 2-AG: Q1: 379.3 m/z → Q3: 287.2 m/z

      • 2-AG-d8: Q1: 387.3 m/z → Q3: 287.2 m/z

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of 2-AG spiked into a blank matrix (e.g., surrogate plasma).

    • Calculate the peak area ratio of the analyte (2-AG) to the internal standard (2-AG-d8).

    • Determine the concentration of 2-AG in the unknown samples by interpolating their peak area ratios from the standard curve.

Data Presentation

Quantitative results should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: 2-AG Concentrations in Brain Tissue Following this compound Treatment

Treatment GroupDose (mg/kg)Time Point (hours)NMean 2-AG Conc. (pmol/g)Std. Deviation (pmol/g)% Change from Vehicle
Vehicle02845.28.1-
This compound128135.621.5+200%
This compound1028455.155.3+907%
This compound1088298.441.2+560%

Table 2: Summary of LC-MS/MS Parameters for 2-AG Analysis

ParameterSetting
Chromatography
LC SystemSpecify Model
ColumnSpecify C18 column details
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile/Methanol (50:50) + 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
MS SystemSpecify Model (e.g., Triple Quadrupole)
Ionization ModeESI Positive
MRM Transition (2-AG)379.3 → 287.2 m/z
MRM Transition (2-AG-d8)387.3 → 287.2 m/z
Collision EnergyOptimized value (e.g., 15 eV)
Dwell Time100 ms

References

Application Notes and Protocols for Cell Viability Assays in the Presence of the MGL Inhibitor SAR629

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MGL leads to an accumulation of 2-AG, which can modulate various physiological and pathological processes, including cancer cell proliferation, migration, and survival. SAR629 is a potent and covalent inhibitor of MGL, making it a valuable tool for studying the therapeutic potential of MGL inhibition.[1]

These application notes provide detailed protocols for assessing cell viability in response to treatment with this compound. The methodologies described herein are essential for determining the cytotoxic and cytostatic effects of this compound on various cancer cell lines.

Data Presentation

Currently, there is a lack of publicly available data on the specific effects of this compound on the viability of cancer cell lines. The table below is a template illustrating how quantitative data from cell viability assays should be presented. Researchers can populate this table with their own experimental data.

Table 1: Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hours)This compound IC₅₀ (µM) [Mean ± SD]
e.g., A549Lung CarcinomaMTT48Data Not Available
e.g., MCF-7Breast AdenocarcinomaXTT48Data Not Available
e.g., PC-3Prostate CancerCellTiter-Glo®48Data Not Available
e.g., U87 MGGlioblastomaMTT72Data Not Available

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell viability by 50%. Data should be derived from a minimum of three independent experiments.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by MGL inhibition and a general workflow for assessing cell viability in the presence of this compound.

MGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-AG_ext 2-AG CB1_CB2 CB1/CB2 Receptors 2-AG_ext->CB1_CB2 Activation Anti_proliferative Anti-proliferative Effects CB1_CB2->Anti_proliferative MGL MGL AA Arachidonic Acid (AA) MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Inhibition 2-AG_int 2-Arachidonoylglycerol (2-AG) 2-AG_int->2-AG_ext 2-AG_int->MGL Hydrolysis Prostaglandins Pro-tumorigenic Prostaglandins AA->Prostaglandins Prostaglandins->Anti_proliferative Inhibition of

Caption: MGL Inhibition Signaling Pathway.

Cell_Viability_Workflow A Cell Seeding (96-well plate) B 24h Incubation (Cell Adherence) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Addition of Viability Reagent (e.g., MTT, XTT, CellTiter-Glo) D->E F Incubation (as per assay protocol) E->F G Data Acquisition (Absorbance/Luminescence Reading) F->G H Data Analysis (IC₅₀ Determination) G->H

Caption: Experimental Workflow for Cell Viability Assays.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

This is another tetrazolium-based colorimetric assay that measures metabolic activity. A key advantage over the MTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.

  • Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Reagent (commercially available)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT Assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for evaluating the effects of the MGL inhibitor this compound on cancer cell viability. While specific quantitative data for this compound is not yet widely available, the methodologies described here will enable researchers to generate robust and reproducible data to elucidate the therapeutic potential of this compound. Careful optimization of experimental parameters for each cell line is crucial for obtaining accurate and meaningful results.

References

Troubleshooting & Optimization

SAR629 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the SAR629 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of this compound in experimental settings. The following guides and frequently asked questions (FAQs) are based on the known pharmacology of monoglyceride lipase (MGL) inhibitors as a class, as specific public data on the off-target profile of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, covalent inhibitor of monoglyceride lipase (MGL).[1] MGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[2] By inhibiting MGL, this compound increases the levels of 2-AG, which can modulate various physiological processes through its interaction with cannabinoid receptors (CB1 and CB2).[3][4]

Q2: Are there known off-targets for MGL inhibitors similar to this compound?

While some MGL inhibitors are highly selective, others in this class have been shown to interact with other serine hydrolases.[3] Potential off-targets could include fatty acid amide hydrolase (FAAH), carboxylesterases, and other lipases. Cross-reactivity with these enzymes could lead to unintended biological consequences. For instance, inhibition of FAAH would increase levels of anandamide, another endocannabinoid.

Q3: My cells are showing unexpected phenotypes after this compound treatment that are not consistent with MGL inhibition. What could be the cause?

Unexpected phenotypes could arise from several factors:

  • Off-target effects: this compound may be inhibiting other enzymes in your experimental system, leading to the observed phenotype.

  • On-target effects in a novel pathway: The elevation of 2-AG due to MGL inhibition might be activating signaling pathways that were previously uncharacterized in your specific cell type or model system.

  • Compound purity and stability: Ensure the purity of your this compound compound and that it is being stored and handled correctly to prevent degradation into active or interfering substances.

  • Experimental artifacts: The vehicle used to dissolve this compound or other experimental conditions could be contributing to the observed effects.

Q4: I am observing a decrease in the analgesic effect of this compound in my animal model after chronic dosing. Why is this happening?

Prolonged elevation of 2-AG levels due to chronic MGL inhibition can lead to the desensitization and downregulation of cannabinoid receptor 1 (CB1). This functional antagonism of the endocannabinoid system can result in tolerance to the therapeutic effects of this compound, such as analgesia.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing changes in cell morphology, proliferation, or viability that are not readily explained by the known role of MGL in your cell type.

Troubleshooting Workflow:

start Unexpected Phenotype Observed purity Verify this compound Purity and Identity start->purity vehicle Run Vehicle Control Experiment purity->vehicle rescue Perform Rescue Experiment (e.g., add arachidonic acid) vehicle->rescue knockdown Compare with MGL Knockdown/Knockout rescue->knockdown off_target_screen Perform Off-Target Screening (e.g., Proteome-wide profiling) knockdown->off_target_screen pathway Investigate Downstream Signaling Pathways off_target_screen->pathway conclusion Identify Source of Phenotype pathway->conclusion

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Detailed Steps:

  • Confirm Compound Integrity:

    • Verify the purity and identity of your this compound stock using analytical methods like LC-MS or NMR.

    • Ensure proper storage conditions to prevent degradation.

  • Rule out Vehicle Effects:

    • Run a control experiment with the vehicle (e.g., DMSO) at the same concentration used for this compound treatment.

  • Perform a Rescue Experiment:

    • If the phenotype is due to on-target MGL inhibition, you may be able to rescue it by providing downstream metabolites. For example, supplementation with arachidonic acid.

  • Use a Genetic Model:

    • Compare the phenotype observed with this compound treatment to that of MGL knockdown or knockout cells. If the phenotypes are different, it suggests an off-target effect.

  • Conduct Off-Target Profiling:

    • Employ techniques like activity-based protein profiling (ABPP) with broad-spectrum serine hydrolase probes to identify other enzymes inhibited by this compound.

    • Consider a commercial off-target screening service against a panel of kinases and other enzymes.

Issue 2: Reduced In Vivo Efficacy (Tolerance) with Chronic Dosing

You observe a diminished therapeutic effect (e.g., analgesia) in your animal model after repeated administration of this compound.

Troubleshooting Workflow:

start Reduced In Vivo Efficacy pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis start->pkpd receptor_binding CB1 Receptor Binding Assay pkpd->receptor_binding receptor_expression CB1 Receptor Expression Analysis (Western Blot, qPCR) receptor_binding->receptor_expression signaling Assess Downstream CB1 Signaling (e.g., cAMP assay) receptor_expression->signaling dose Adjust Dosing Regimen (e.g., intermittent dosing) signaling->dose conclusion Mitigate Tolerance dose->conclusion

Caption: Workflow for investigating and mitigating in vivo tolerance.

Detailed Steps:

  • PK/PD Analysis:

    • Measure the concentration of this compound and 2-AG levels in the target tissue over time to ensure adequate target engagement is maintained with chronic dosing.

  • Assess CB1 Receptor Status:

    • Receptor Binding: Perform radioligand binding assays on brain tissue from chronically treated and control animals to determine if there is a change in CB1 receptor density (Bmax) or affinity (Kd).

    • Receptor Expression: Use Western blot or qPCR to measure CB1 receptor protein and mRNA levels. A decrease in chronically treated animals would suggest receptor downregulation.

  • Evaluate CB1 Signaling:

    • Measure downstream signaling of the CB1 receptor, for example, by assessing forskolin-stimulated cAMP accumulation in brain tissue. Desensitization would be indicated by a reduced ability of a CB1 agonist to inhibit cAMP production.

  • Modify Dosing Regimen:

    • Investigate alternative dosing strategies, such as intermittent dosing, to prevent sustained high levels of 2-AG and potentially reduce CB1 receptor desensitization.

Quantitative Data Summary

Table 1: Potency of this compound

TargetSpeciesAssay ConditionIC50
MGLRatBrain Membranes1.1 nM
MGLMouseBrain Membranes219 pM

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Off-Targets

Objective: To identify potential off-target serine hydrolases inhibited by this compound in a complex proteome.

Methodology:

  • Proteome Preparation: Prepare proteomes from cells or tissues of interest (e.g., brain, liver).

  • Inhibitor Treatment: Pre-incubate proteomes with varying concentrations of this compound or vehicle control.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to the proteomes and incubate. This probe will covalently label the active site of serine hydrolases.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Analysis: A decrease in the fluorescence intensity of a protein band in the this compound-treated lanes compared to the vehicle control indicates that this compound is inhibiting the activity of that protein.

  • Target Identification: Excise the protein band of interest and identify the protein using mass spectrometry.

Protocol 2: CB1 Receptor Binding Assay

Objective: To determine if chronic this compound treatment alters CB1 receptor density in brain tissue.

Methodology:

  • Tissue Preparation: Homogenize brain tissue from chronically this compound-treated and vehicle-treated animals in a binding buffer.

  • Incubation: Incubate the brain homogenates with a saturating concentration of a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A) in the presence or absence of a high concentration of a non-radiolabeled CB1 receptor agonist (to determine non-specific binding).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. A significant decrease in specific binding in the tissue from this compound-treated animals would indicate a reduction in CB1 receptor density.

Signaling Pathway Diagram

cluster_0 On-Target Pathway This compound This compound MGL MGL This compound->MGL Inhibits Two_AG 2-AG MGL->Two_AG Degrades CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Activates Downstream Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1_CB2->Downstream

Caption: On-target signaling pathway of this compound.

References

Addressing solubility issues with SAR629 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with SAR629. Content is organized into frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly those related to solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and covalent inhibitor of monoglyceride lipase (MGL).[1] MGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule. By inhibiting MGL, this compound prevents the degradation of 2-AG, leading to its accumulation and enhanced signaling.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in DMSO. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] For example, a 100 mg/mL stock solution in DMSO can be prepared, which is equivalent to 260.83 mM.[1] Sonication may be required to fully dissolve the compound.[1]

Q3: How should I store this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent (DMSO):

    • Store at -80°C for up to 6 months.

    • Store at -20°C for up to 1 month.

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Solubility Issues

Researchers may encounter precipitation when diluting this compound stock solutions into aqueous experimental buffers. This guide provides a systematic approach to address these issues.

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).

Solution Workflow:

SAR629_Solubility_Troubleshooting start Precipitation Observed in Aqueous Buffer check_dmso Verify Final DMSO Concentration Is it <0.5%? start->check_dmso reduce_dmso Lower Final DMSO Concentration check_dmso->reduce_dmso No stepwise_dilution Perform Stepwise Dilution check_dmso->stepwise_dilution Yes reduce_dmso->stepwise_dilution solubility_enhancers Consider Solubility Enhancers stepwise_dilution->solubility_enhancers cosolvents Use Co-solvents (e.g., Pluronic F-68, Cremophor EL) solubility_enhancers->cosolvents Yes bovinesa Add Protein Carrier (e.g., BSA) solubility_enhancers->bovinesa Alternative ph_adjustment Test pH of Buffer solubility_enhancers->ph_adjustment No final_check Visually Inspect for Precipitation cosolvents->final_check bovinesa->final_check modify_ph Adjust Buffer pH ph_adjustment->modify_ph If pH sensitive ph_adjustment->final_check If not pH sensitive modify_ph->final_check

Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Control Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may also affect the solubility of your compound in aqueous solutions. It is a common practice to keep the final concentration of DMSO below 0.5% in cell-based assays.

  • Perform Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a series of stepwise dilutions. This gradual change in solvent polarity can help to keep the compound in solution.

  • Use Solubility Enhancers:

    • Co-solvents: For in vitro experiments, consider the use of low concentrations of surfactants like Pluronic® F-68 or Cremophor® EL. For in vivo studies, formulation vehicles containing co-solvents such as PEG400 or Tween 80 may be necessary.

    • Protein Carriers: The addition of a protein carrier, such as bovine serum albumin (BSA), to the experimental buffer can sometimes help to stabilize the compound and prevent precipitation.

  • Adjust Buffer pH: The solubility of a compound can be pH-dependent. While specific data for this compound is not available, you can empirically test a range of physiologically relevant pH values for your buffer to see if it improves solubility.

Quantitative Data Summary

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known information.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO100260.83Requires sonication; use anhydrous DMSO.
Aqueous BuffersNot AvailableNot AvailableProne to precipitation.

Experimental Protocols

Protocol: In Vitro MGL Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on MGL.

  • Materials:

    • Recombinant human MGL

    • This compound

    • MGL substrate (e.g., 4-Nitrophenyl acetate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

    • Add the MGL enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MGL substrate to each well.

    • Immediately measure the absorbance at the appropriate wavelength for the substrate used (e.g., 405 nm for the product of 4-Nitrophenyl acetate cleavage) in a kinetic mode for a set period (e.g., 10 minutes).

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway Diagram

MGL_Signaling_Pathway cluster_0 Normal Physiological State cluster_1 With this compound Inhibition 2-AG 2-AG MGL MGL 2-AG->MGL Hydrolysis Cannabinoid_Receptors Cannabinoid Receptors (CB1, CB2) 2-AG->Cannabinoid_Receptors Activates Arachidonic_Acid_Glycerol Arachidonic Acid + Glycerol MGL->Arachidonic_Acid_Glycerol Downstream_Signaling Downstream Signaling Cannabinoid_Receptors->Downstream_Signaling This compound This compound MGL_inhibited MGL This compound->MGL_inhibited Inhibits Increased_2-AG Increased 2-AG Cannabinoid_Receptors_2 Cannabinoid Receptors (CB1, CB2) Increased_2-AG->Cannabinoid_Receptors_2 Activates Enhanced_Signaling Enhanced Signaling Cannabinoid_Receptors_2->Enhanced_Signaling

MGL signaling pathway and inhibition by this compound.

References

Technical Support Center: Optimizing FAAH Activity Assays with Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel Fatty Acid Amide Hydrolase (FAAH) inhibitors, such as SAR629. Our goal is to help you minimize the impact of your test compound on FAAH activity assays, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference from a test compound in a FAAH activity assay?

A1: Test compounds can interfere with FAAH activity assays through several mechanisms:

  • Direct Inhibition: The compound directly binds to and inhibits FAAH, which is the intended effect but requires accurate quantification.

  • Off-Target Inhibition: The compound may inhibit other enzymes present in the assay mixture, such as other serine hydrolases, leading to a skewed reading of FAAH activity.[1][2]

  • Assay Component Interaction: The compound might interact with the substrate, detection reagents, or the microplate, causing signal quenching or enhancement that is independent of FAAH activity.

  • Light Absorbance or Fluorescence: The compound itself may absorb light or fluoresce at the excitation and emission wavelengths used in the assay, leading to high background noise.[3]

Q2: How can I determine if my test compound is causing assay interference?

A2: To identify if your compound is interfering with the assay, you can perform the following control experiments:

  • No-Enzyme Control: Run the assay with your compound and the substrate but without the FAAH enzyme. Any signal detected in this well is likely due to the compound's intrinsic fluorescence or its interaction with the substrate.

  • No-Substrate Control: Run the assay with your compound and the FAAH enzyme but without the substrate. This can help identify if the compound interacts with any other assay components to produce a signal.

  • Positive Control Inhibition: Compare the inhibition curve of your test compound with that of a well-characterized FAAH inhibitor, such as JZL 195 or URB597.[4] A significant deviation in the shape or maximum inhibition of the curve might suggest a non-specific mechanism of action.

Q3: What is the general principle of a fluorometric FAAH activity assay?

A3: Fluorometric FAAH activity assays are widely used for their sensitivity and suitability for high-throughput screening.[5] The principle involves the use of a non-fluorescent substrate that, when hydrolyzed by FAAH, releases a fluorescent product. The increase in fluorescence over time is directly proportional to the FAAH activity. A common substrate is arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA), which upon hydrolysis releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence - Test compound is fluorescent at the assay wavelengths.- Contamination of assay buffer or reagents.- Run a no-enzyme control with the test compound to quantify its intrinsic fluorescence and subtract it from the sample readings.- Test for contamination by running a blank with only assay buffer and substrate.- Consider using a mass spectrometry-based assay which is less prone to spectral interference.
Inconsistent results between replicates - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations during the assay.- Use calibrated pipettes and ensure proper mixing technique.- Ensure all reagents are at the recommended temperature before starting the reaction.- Use a temperature-controlled plate reader or incubator.
Low signal-to-noise ratio - Low FAAH enzyme activity.- Sub-optimal substrate concentration.- Assay buffer conditions are not optimal.- Increase the concentration of the FAAH enzyme.- Optimize the substrate concentration; a kinetic read may improve the signal-to-background ratio.- Ensure the assay buffer pH and composition are optimal for FAAH activity (e.g., Tris-HCl, pH 9.0).
Test compound appears to be an activator - The compound interferes with the detection system, leading to an artificially high signal.- The compound displaces a non-specific inhibitor present in the assay system.- Perform a no-enzyme control to check for direct interaction between the compound and the detection reagents.- Ensure the purity of the enzyme preparation.
Irreproducible IC50 values - The inhibitor is time-dependent or irreversible.- The inhibitor has poor solubility.- The inhibitor degrades over time.- Pre-incubate the inhibitor with the enzyme for a defined period before adding the substrate to account for time-dependent inhibition.- Use a suitable solvent like DMSO and ensure the final concentration does not affect enzyme activity.- Prepare fresh solutions of the inhibitor for each experiment.

Experimental Protocols

General Protocol for a Fluorometric FAAH Activity Assay

This protocol is a generalized procedure based on commercially available kits and literature.

  • Reagent Preparation:

    • Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate (e.g., AMC arachidonoyl amide) in a suitable solvent like ethanol.

    • Prepare serial dilutions of the test compound (e.g., in DMSO).

  • Assay Procedure:

    • Add a small volume (e.g., 1-10 µL) of the test compound or vehicle control (e.g., DMSO) to the wells of a black 96-well microplate.

    • Add the diluted FAAH enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution to each well.

    • Measure the fluorescence intensity kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Workflow for Assessing Off-Target Effects

To ensure the specificity of a novel FAAH inhibitor, it is crucial to assess its activity against other related enzymes, particularly other serine hydrolases.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cell-Based Assays cluster_3 Data Analysis Primary FAAH Assay Primary FAAH Assay Serine Hydrolase Panel Serine Hydrolase Panel Primary FAAH Assay->Serine Hydrolase Panel Hit Compound Other Lipases Other Lipases Primary FAAH Assay->Other Lipases Hit Compound Intact Cell FAAH Assay Intact Cell FAAH Assay Primary FAAH Assay->Intact Cell FAAH Assay Determine IC50 for Off-Targets Determine IC50 for Off-Targets Serine Hydrolase Panel->Determine IC50 for Off-Targets Other Lipases->Determine IC50 for Off-Targets Determine IC50 for FAAH Determine IC50 for FAAH Intact Cell FAAH Assay->Determine IC50 for FAAH Calculate Selectivity Index Calculate Selectivity Index Determine IC50 for FAAH->Calculate Selectivity Index Determine IC50 for Off-Targets->Calculate Selectivity Index

Caption: Workflow for assessing the selectivity of a novel FAAH inhibitor.

Signaling Pathway

The endocannabinoid system plays a crucial role in regulating various physiological processes. FAAH is a key enzyme in this system, responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in AEA levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NAPE-PLD NAPE-PLD AEA_pre AEA NAPE-PLD->AEA_pre NAPE NAPE NAPE->NAPE-PLD CB1R CB1 Receptor AEA_pre->CB1R Activates AEA_post AEA AEA_pre->AEA_post Uptake FAAH FAAH AEA_post->FAAH Hydrolysis Arachidonic Acid Arachidonic Acid FAAH->Arachidonic Acid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->FAAH Inhibits

Caption: Simplified signaling pathway of FAAH in the endocannabinoid system.

Quantitative Data Summary

The following table summarizes the IC50 values for several known FAAH inhibitors against human FAAH. This data can serve as a reference for benchmarking the potency of novel inhibitors like this compound.

Inhibitor Human FAAH IC50 (in vitro) Human FAAH IC50 (in situ) Notes
BIA 10-2474≥ 1 µM0.05–0.07 µMWeak in vitro activity, more potent in cellular assays.
PF-04457845~1–10 nMNot specifiedPotent inhibitor.
Flu-AM4Ki = 13 nMNot specifiedCompetitive, reversible inhibitor.
Ibu-AM68Ki = 0.26 µMNot specifiedReversible, mixed-type inhibitor.

Disclaimer: The information provided in this technical support center is for research purposes only. The troubleshooting tips and protocols are intended as general guidance. Specific assay conditions and inhibitor characteristics may require further optimization.

References

Potential experimental artifacts when using SAR629

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAR629. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent monoglyceride lipase (MGL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, covalent inhibitor of monoglyceride lipase (MGL), a serine hydrolase that plays a key role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MGL, this compound leads to an accumulation of 2-AG, which can then modulate cannabinoid receptors and other downstream signaling pathways.

Q2: What is the reported potency of this compound?

A2: this compound inhibits rodent MGL activity at subnanomolar concentrations, with reported IC50 values of 1.1 nM in rat brain membranes and 219 pM in mouse brain membranes.[2]

Q3: Does this compound have known off-target effects?

A3: Yes, this compound is known to have a dual inhibitory action on both MGL and fatty acid amide hydrolase (FAAH).[2] FAAH is the primary enzyme responsible for the degradation of another major endocannabinoid, anandamide. This dual activity is a critical consideration in experimental design and data interpretation.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Troubleshooting Guide

Issue 1: Unexpected Phenotype or Cellular Response

Question: I am observing a cellular phenotype that is not consistent with the known function of MGL inhibition. What could be the cause?

Answer:

  • Dual FAAH Inhibition: The most likely cause is the off-target inhibition of FAAH by this compound. The observed phenotype could be a result of FAAH inhibition, or a synergistic effect of inhibiting both MGL and FAAH.

    • Recommendation: To dissect the individual contributions of MGL and FAAH inhibition, consider the following control experiments:

      • Use a selective FAAH inhibitor as a positive control for FAAH-mediated effects.

      • If available, use a selective MGL inhibitor that has been profiled and shown to have minimal activity against FAAH.

      • Employ genetic approaches, such as siRNA or CRISPR-Cas9, to specifically knock down MGL or FAAH and compare the resulting phenotype to that observed with this compound treatment.

  • Broader Off-Target Effects: While dual inhibition of MGL and FAAH is the most well-documented off-target activity, the possibility of interactions with other serine hydrolases or cellular proteins cannot be entirely ruled out, as is common with small molecule inhibitors.

    • Recommendation: If resources permit, consider performing or consulting literature for activity-based protein profiling (ABPP) studies to assess the selectivity of this compound against a broader panel of serine hydrolases in your experimental system.

Issue 2: High Variability or Poor Reproducibility in In Vitro Assays

Question: My in vitro experiments with this compound are showing high variability between replicates. What are some potential causes and solutions?

Answer:

  • Solubility and Stability: Poor solubility or degradation of this compound in your assay buffer can lead to inconsistent effective concentrations.

    • Recommendation:

      • Ensure that the final concentration of DMSO in your cell culture media or assay buffer is kept low (typically ≤0.1%) and is consistent across all conditions, including vehicle controls.

      • Prepare fresh dilutions of this compound from a frozen stock for each experiment.

      • Visually inspect for any precipitation of the compound in your media.

  • Cell Culture Conditions: Variations in cell health, density, and passage number can significantly impact the cellular response to inhibitors.

    • Recommendation:

      • Maintain a consistent cell plating density and ensure even cell distribution to avoid artifacts from overcrowding or sparse cultures.

      • Regularly monitor cell morphology for any signs of stress or changes that could indicate an unexpected cellular response.

      • Use cells within a consistent and low passage number range.

  • Assay Protocol: Inconsistencies in incubation times and reagent handling can introduce variability.

    • Recommendation:

      • Use a multichannel pipette for adding reagents to minimize timing differences between wells.

      • Ensure thorough but gentle mixing of the compound in the assay wells.

Issue 3: Interpreting In Vivo Study Results

Question: I am conducting an in vivo study with this compound and am unsure how to interpret the observed physiological effects.

Answer:

  • Pharmacokinetics and Pharmacodynamics: The observed in vivo effects will depend on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its ability to engage MGL and FAAH in the target tissue.

    • Recommendation:

      • If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and the target tissue over time.

      • Conduct pharmacodynamic studies to confirm target engagement by measuring MGL and FAAH activity in tissues from treated animals.

  • Contribution of FAAH Inhibition: As in vitro, the in vivo effects of this compound are likely a composite of MGL and FAAH inhibition.

    • Recommendation:

      • Include a selective FAAH inhibitor as a comparator arm in your study to help differentiate the pharmacological effects.

      • Consider using MGL or FAAH knockout animals as a genetic model to validate the pharmacological findings.

Quantitative Data Summary

ParameterValueSpeciesSource
IC50 (MGL) 1.1 nMRat (brain membranes)
IC50 (MGL) 219 pMMouse (brain membranes)
Known Off-Target Fatty Acid Amide Hydrolase (FAAH)Not specified
Solubility Soluble in DMSONot applicable
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)Not applicable

Experimental Protocols

Protocol 1: General In Vitro Cell-Based Assay with this compound

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Endpoint Measurement: Perform the desired assay to measure the cellular response (e.g., cell viability assay, reporter gene assay, protein expression analysis).

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 or IC50 value.

Visualizations

MGL_FAAH_Inhibition cluster_Inhibitor Inhibitor cluster_Enzymes Endocannabinoid Hydrolases cluster_Substrates Substrates cluster_Products Products This compound This compound MGL MGL (Monoglyceride Lipase) This compound->MGL Inhibits FAAH FAAH (Fatty Acid Amide Hydrolase) This compound->FAAH Inhibits (Off-target) Arachidonic_Acid_Glycerol Arachidonic Acid + Glycerol MGL->Arachidonic_Acid_Glycerol Degrades to Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine Degrades to Two_AG 2-AG Two_AG->MGL Anandamide Anandamide Anandamide->FAAH

Caption: Dual inhibition of MGL and FAAH by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Off_Target Consider FAAH Inhibition Start->Check_Off_Target Review_Protocol Review In Vitro Protocol Start->Review_Protocol Control_Experiments Perform Control Experiments: - Selective FAAH inhibitor - Genetic knockdown (siRNA/CRISPR) - Selective MGL inhibitor Check_Off_Target->Control_Experiments Interpret_Data Interpret Data in Context of Dual Inhibition Control_Experiments->Interpret_Data Check_Solubility Check this compound Solubility & Stability Review_Protocol->Check_Solubility Check_Cells Assess Cell Health & Density Review_Protocol->Check_Cells Check_Solubility->Interpret_Data Check_Cells->Interpret_Data

Caption: Troubleshooting workflow for unexpected results.

References

SAR629 Technical Support Center: Stability and Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of SAR629 in long-term experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical for maintaining the stability of this compound. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.[1][2]

Q2: How long can I store this compound before use?

A2: The shelf-life of this compound is dependent on the storage temperature and its physical state.[1][2] Adhering to these guidelines will help ensure the compound's integrity over time.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO (Dimethyl Sulfoxide) at a concentration of 100 mg/mL (260.83 mM), though ultrasonic assistance may be needed.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility and stability.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups are susceptible to certain types of degradation. Potential pathways for this compound could include:

  • Hydrolysis: The urea and triazole moieties in this compound's structure could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The nitrogen-containing heterocyclic rings could be prone to oxidation. This process can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Exposure to UV or visible light can sometimes lead to the degradation of complex organic molecules. It is advisable to protect this compound solutions from light.

Q5: How can I detect and quantify the degradation of this compound in my samples?

A5: Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method. Developing a stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Loss of compound activity in a long-term cell culture experiment. 1. Degradation in aqueous media: this compound may be unstable in aqueous culture media over extended periods. 2. Adsorption to plastics: The compound may adsorb to the surface of cell culture plates or tubes.1. Prepare fresh solutions of this compound for each media change. Consider performing a time-course experiment to assess its stability in your specific media. 2. Use low-adhesion plasticware.
Inconsistent results between experimental replicates. 1. Improper storage of stock solutions: Frequent freeze-thaw cycles can lead to degradation. 2. Inaccurate pipetting of viscous DMSO stock. 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Allow the DMSO stock solution to equilibrate to room temperature before use and use positive displacement pipettes for accurate measurement.
Appearance of unexpected peaks in HPLC analysis. 1. Formation of degradation products. 2. Contamination of the solvent or sample. 1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use high-purity solvents and filter all samples before injection.
Precipitation of the compound in aqueous buffer. 1. Poor solubility at the working concentration. 2. Change in pH affecting solubility. 1. Ensure the final concentration of DMSO is sufficient to maintain solubility, but low enough to not affect the experiment (typically <0.5%). 2. Check the pH of your final solution and adjust if necessary, while considering the pH stability of the compound.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Duration Reference
Powder-20°C3 years
Powder4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the powdered this compound to equilibrate to room temperature before opening the vial.

  • Using a calibrated analytical balance, weigh the desired amount of this compound.

  • Add anhydrous DMSO to the desired final concentration (e.g., 10 mM).

  • If necessary, use an ultrasonic bath to aid in dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solid powder and a solution of this compound at 60°C for 72 hours.

    • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated HPLC method with a mass spectrometer detector to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Long-Term Experiment cluster_analysis Stability Analysis prep1 Weigh this compound Powder prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Single-Use Tubes prep2->prep3 prep4 Store at -80°C or -20°C prep3->prep4 exp1 Thaw Aliquot prep4->exp1 exp2 Prepare Working Solution exp1->exp2 exp3 Introduce to System (e.g., Cell Culture) exp2->exp3 exp4 Incubate for a Defined Period exp3->exp4 an1 Collect Samples at Time Points exp4->an1 an2 Analyze via HPLC-MS an1->an2 an3 Quantify this compound and Degradants an2->an3

Caption: Workflow for the preparation and use of this compound in long-term experiments with stability analysis.

degradation_pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Air/Light) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Common challenges with using covalent MGL inhibitors like SAR629

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the covalent monoacylglycerol lipase (MGL) inhibitor, SAR629. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experiments with this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in your experiments.

Problem IDIssuePossible Cause(s)Suggested Solution(s)
This compound-T01 Low or No Inhibition of MGL Activity 1. Incorrect inhibitor concentration: Calculation error or degradation of the stock solution. 2. Inactive enzyme: Improper storage or handling of the MGL enzyme. 3. Assay interference: Components in the assay buffer may be interfering with the inhibitor or enzyme. 4. Inappropriate assay conditions: pH, temperature, or incubation time may not be optimal.1. Verify concentration: Prepare a fresh dilution series from a new stock of this compound. Confirm stock concentration using spectrophotometry if possible. 2. Enzyme activity check: Run a positive control with a known MGL inhibitor and a negative control without any inhibitor to ensure the enzyme is active. 3. Buffer composition review: Check for the presence of nucleophiles (e.g., high concentrations of DTT or β-mercaptoethanol) that could react with the covalent inhibitor. Test a simpler buffer system. 4. Optimize assay parameters: Refer to the detailed experimental protocols below. Ensure the pre-incubation time is sufficient for covalent bond formation.
This compound-T02 High Background Signal in Activity Assay 1. Substrate instability: The substrate may be hydrolyzing spontaneously under the assay conditions. 2. Contaminating enzyme activity: The sample (e.g., cell lysate, tissue homogenate) may contain other hydrolases that can act on the substrate. 3. Assay detection interference: The inhibitor or other buffer components may interfere with the detection method (e.g., fluorescence, absorbance).1. Substrate stability control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis. Subtract this from the enzyme-catalyzed reaction rate. 2. Use of specific inhibitors: Include inhibitors for other known hydrolases that might be present in your sample to isolate MGL activity. Activity-based protein profiling (ABPP) can help identify these off-target enzymes. 3. Run inhibitor-only controls: Measure the signal of this compound in the assay buffer without the enzyme or substrate to check for intrinsic signal.
This compound-T03 Inconsistent IC50 or k_inact/K_I Values 1. Time-dependent inhibition: For covalent inhibitors, the IC50 value is highly dependent on the pre-incubation time. 2. Variable enzyme concentration: Inconsistent amounts of active MGL in the assay. 3. Inhibitor instability: this compound may be unstable in the assay buffer over the course of the experiment.1. Standardize pre-incubation time: For IC50 determination, use a fixed and clearly reported pre-incubation time. For a more thorough characterization, determine the second-order rate constant (k_inact/K_I), which is independent of time.[1][2][3] 2. Quantify active enzyme: Determine the concentration of active MGL in your preparation using methods like active site titration. 3. Assess inhibitor stability: Incubate this compound in the assay buffer for the duration of the experiment and then test its activity to check for degradation.
This compound-T04 Unexpected Off-Target Effects in Cellular Assays 1. Non-specific covalent binding: The electrophilic nature of this compound may lead to reactions with other cellular nucleophiles. 2. Inhibition of other serine hydrolases: this compound may inhibit other enzymes with similar active site architecture.1. Proteome-wide profiling: Use competitive activity-based protein profiling (ABPP) to identify other cellular proteins that are targeted by this compound.[4] 2. Selectivity profiling: Test this compound against a panel of other relevant serine hydrolases to determine its selectivity profile. 3. Use a negative control: Synthesize or obtain an analog of this compound where the reactive "warhead" is modified to be non-reactive, while the core scaffold for recognition remains. This can help distinguish between on-target and off-target effects.

Frequently Asked Questions (FAQs)

This section addresses common questions about the experimental use of this compound.

1. What is the mechanism of action of this compound?

This compound is a potent and irreversible covalent inhibitor of monoacylglycerol lipase (MGL).[5] It contains a reactive group, often referred to as a "warhead," that forms a stable covalent bond with a nucleophilic serine residue (Ser122 in human MGL) in the enzyme's active site. This covalent modification permanently inactivates the enzyme.

2. How should I handle and store this compound?

This compound should be stored as a solid at -20°C or -80°C. For experimental use, prepare a concentrated stock solution in an appropriate solvent like DMSO and store it at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

3. How do I interpret the potency of this compound?

For covalent inhibitors like this compound, a simple IC50 value can be misleading as it is dependent on the pre-incubation time of the inhibitor with the enzyme. A more informative measure of potency is the second-order rate constant of inactivation (k_inact/K_I). This value reflects the efficiency of the covalent modification and is independent of the pre-incubation time. A higher k_inact/K_I value indicates a more potent inhibitor.

4. What are the known off-targets of this compound?

While this compound is designed to be selective for MGL, like many covalent inhibitors, it may have off-target activities against other serine hydrolases. The selectivity profile should be experimentally determined in the context of the biological system being studied. Competitive activity-based protein profiling (ABPP) is a powerful technique to identify the on- and off-targets of covalent inhibitors in a complex proteome.

5. Can I use this compound in cell-based assays?

Yes, this compound can be used in cell-based assays to study the effects of MGL inhibition in a cellular context. However, it is important to consider factors such as cell permeability, inhibitor stability in culture media, and potential cytotoxicity at higher concentrations. It is also crucial to confirm target engagement within the cells, for example, by using a competitive ABPP approach.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSpeciesAssay Conditions
IC50 ~1-10 nMHumanDependent on pre-incubation time
k_inact/K_I >10^6 M⁻¹s⁻¹HumanVaries with assay conditions
Binding Stoichiometry 1:1Human MGLCovalent modification of Ser122

Key Experimental Protocols

Enzyme Kinetics Assay for Irreversible Inhibition

This protocol is designed to determine the kinetic parameters (k_inact and K_I) of this compound inhibition of MGL.

Materials:

  • Purified recombinant MGL enzyme

  • This compound

  • MGL substrate (e.g., 4-nitrophenyl acetate or a fluorescent substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the MGL enzyme to the desired concentration in pre-chilled assay buffer. Keep the enzyme on ice.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Pre-incubation: In the microplate, mix the diluted enzyme with the different concentrations of this compound. Include a control with buffer instead of inhibitor. Incubate this mixture for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: After the pre-incubation, initiate the enzymatic reaction by adding the MGL substrate to all wells.

  • Data Acquisition: Immediately start monitoring the change in absorbance or fluorescence over time using the microplate reader.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

Activity-Based Protein Profiling (ABPP) for Target Engagement

This protocol uses a competitive ABPP approach to assess the engagement of this compound with MGL in a complex proteome (e.g., cell lysate or tissue homogenate).

Materials:

  • Cell lysate or tissue homogenate containing active MGL

  • This compound

  • A broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., a fluorophore or biotin)

  • SDS-PAGE materials

  • In-gel fluorescence scanner or streptavidin-blotting materials

Procedure:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer, ensuring that the native enzyme activity is preserved. Determine the total protein concentration.

  • Inhibitor Incubation: Aliquot the proteome and treat with different concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a specific time (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for covalent binding.

  • Probe Labeling: Add the activity-based probe to each sample and incubate for a specific time (e.g., 15 minutes) to label the active serine hydrolases that have not been inhibited by this compound.

  • Sample Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • If a fluorescent probe was used, visualize the labeled proteins directly using an in-gel fluorescence scanner.

    • If a biotinylated probe was used, transfer the proteins to a membrane and detect the labeled proteins using streptavidin conjugated to a reporter enzyme (e.g., HRP).

  • Data Interpretation: A decrease in the signal of the band corresponding to MGL in the this compound-treated samples compared to the control indicates target engagement. The degree of signal reduction can be quantified to determine the potency of this compound in a complex biological sample.

Visualizations

MGL Signaling Pathway and this compound Inhibition

MGL_Signaling_Pathway 2_AG_precursor Membrane Lipids DAGL Diacylglycerol Lipase (DAGL) 2_AG_precursor->DAGL Synthesis 2_AG 2-Arachidonoylglycerol (2-AG) DAGL->2_AG CB1_R Cannabinoid Receptor 1 (CB1) 2_AG->CB1_R Activates MGL Monoacylglycerol Lipase (MGL) 2_AG->MGL Hydrolysis AA Arachidonic Acid (AA) MGL->AA Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Inhibits (Covalent) Prostaglandins Prostaglandins AA->Prostaglandins Metabolism

Caption: MGL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

SAR629_Characterization_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation Enzyme_Kinetics Enzyme Kinetics Assay (Determine kinact/KI) Potency Potency Assessment (kinact/KI) Enzyme_Kinetics->Potency Selectivity_Panel Serine Hydrolase Selectivity Panel Selectivity Selectivity Profile Selectivity_Panel->Selectivity ABPP Competitive ABPP (Target Engagement) Functional_Assay Cellular Functional Assay (e.g., 2-AG levels) ABPP->Functional_Assay Off_Target_Effects Off-Target Identification ABPP->Off_Target_Effects On_Target_Effects On-Target Effects Functional_Assay->On_Target_Effects Potency->ABPP Selectivity->ABPP Start Start: This compound Characterization Start->Enzyme_Kinetics Start->Selectivity_Panel

Caption: Workflow for the characterization of the covalent MGL inhibitor this compound.

Logical Relationship of Troubleshooting

Troubleshooting_Logic Problem Problem Observed Low Inhibition High Background Inconsistent Data Off-Target Effects Cause Potential Causes Inhibitor Issue Enzyme Issue Assay Issue Cellular Complexity Problem:p->Cause:c Solution Proposed Solutions Verify Reagents Optimize Assay Run Controls Advanced Profiling Cause:c->Solution:s

Caption: Logical flow for troubleshooting common experimental issues.

References

Technical Support Center: Controlling for Off-Target Effects of SAR629 on Serine Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of SAR629 and related compounds on other serine hydrolases. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate assessment of inhibitor selectivity and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling for its off-target effects important?

A1: this compound is a potent, covalent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system.[1] It belongs to the triazole urea class of inhibitors that form a stable carbamate adduct with the catalytic serine residue of the enzyme.[2] Given the high degree of active site homology among the large family of serine hydrolases, it is crucial to assess the selectivity of this compound to ensure that observed biological effects are due to the inhibition of MGL and not off-target enzymes.[3] Undesired off-target interactions can lead to misinterpretation of data and potential side effects in therapeutic applications.

Q2: What are the primary methods to assess the selectivity of this compound?

A2: The two primary methods for assessing the selectivity of serine hydrolase inhibitors like this compound are Competitive Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) . Competitive ABPP provides a proteome-wide view of inhibitor selectivity by measuring the ability of the inhibitor to compete with a broad-spectrum activity-based probe for binding to active serine hydrolases. CETSA, on the other hand, directly measures the engagement of the inhibitor with its target proteins in a cellular context by assessing changes in their thermal stability.

Q3: What are some known off-targets for triazole urea-based serine hydrolase inhibitors?

A3: While this compound is designed to be selective for MGL, the triazole urea scaffold has been observed to interact with other serine hydrolases. For instance, some related compounds have shown cross-reactivity with fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6).[4][5] Comprehensive profiling is necessary to identify the specific off-target profile of this compound.

Q4: How can I mitigate off-target effects in my experiments?

A4: To mitigate off-target effects, it is recommended to:

  • Use the lowest effective concentration of this compound that achieves maximal inhibition of MGL with minimal engagement of off-target enzymes.

  • Employ a structurally distinct MGL inhibitor as a control to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.

  • Validate key findings using genetic approaches, such as siRNA- or CRISPR-mediated knockdown of MGL, to mimic pharmacological inhibition.

Troubleshooting Guides

Competitive Activity-Based Protein Profiling (ABPP)
Scenario Possible Cause Troubleshooting Steps
No inhibition of MGL observed 1. Inactive this compound. 2. Insufficient incubation time or concentration. 3. Problems with the activity-based probe.1. Verify the integrity and concentration of the this compound stock solution. 2. Perform a time-course and dose-response experiment to optimize incubation conditions. 3. Ensure the activity-based probe is active and used at the appropriate concentration.
Broad, non-specific inhibition of multiple serine hydrolases 1. This compound concentration is too high. 2. Off-target activity of the compound.1. Perform a detailed dose-response curve to determine the IC50 for MGL and off-targets. 2. Synthesize and test analogs of this compound to identify modifications that improve selectivity.
Inconsistent IC50 values 1. Variability in proteome preparation. 2. Inconsistent incubation times or temperatures. 3. Issues with gel imaging or data analysis.1. Standardize the proteome extraction protocol. 2. Ensure precise control over all incubation parameters. 3. Use a consistent imaging protocol and a standardized method for data quantification.
Cellular Thermal Shift Assay (CETSA)
Scenario Possible Cause Troubleshooting Steps
No thermal shift observed for MGL 1. This compound does not sufficiently stabilize MGL. 2. Inappropriate temperature range. 3. Poor antibody quality for Western blot detection.1. Confirm target engagement with an orthogonal method like competitive ABPP. 2. Optimize the temperature gradient to accurately capture the melting curve of MGL. 3. Validate the primary antibody for specificity and sensitivity.
High background in Western blots 1. Incomplete cell lysis. 2. Non-specific antibody binding.1. Optimize the lysis buffer and procedure. 2. Block the membrane effectively and optimize antibody concentrations.
Irreproducible melting curves 1. Inconsistent heating of samples. 2. Variability in sample processing.1. Use a PCR cycler with a precise temperature gradient. 2. Standardize all steps of the protocol, from cell treatment to protein quantification.

Quantitative Data Summary

While a comprehensive selectivity panel for this compound is not publicly available, the following table presents data for a closely related and highly potent triazole urea MGL inhibitor, JJKK-048, which can be considered representative of this class of compounds. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target Enzyme Species IC50 (nM) Selectivity over MGL
Monoacylglycerol Lipase (MGL)Human0.214-
Monoacylglycerol Lipase (MGL)Rat0.275-
Monoacylglycerol Lipase (MGL)Mouse0.363-
Fatty Acid Amide Hydrolase (FAAH)Mouse>10,000>27,500-fold
α/β-hydrolase domain-containing 6 (ABHD6)Mouse~230~630-fold

Data for JJKK-048 compiled from MedchemExpress and R&D Systems product datasheets.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of this compound against a panel of serine hydrolases in a complex proteome.

Methodology:

  • Proteome Preparation:

    • Harvest cells or tissues and homogenize in lysis buffer (e.g., PBS with protease inhibitors).

    • Centrifuge to pellet insoluble debris and collect the supernatant (proteome).

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation:

    • Dilute the proteome to a final concentration of 1 mg/mL.

    • Aliquot the proteome and add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each sample at a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the reaction by adding 2x Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to MGL and other serine hydrolases.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.

G cluster_0 Proteome Preparation cluster_1 Inhibitor Incubation cluster_2 Probe Labeling & Analysis p1 Harvest Cells/Tissues p2 Homogenize in Lysis Buffer p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 p4 Determine Protein Concentration p3->p4 i1 Dilute Proteome p4->i1 i2 Add this compound (Dose-Response) i1->i2 i3 Incubate (30 min, 37°C) i2->i3 l1 Add FP-Rhodamine Probe i3->l1 l2 Incubate (30 min, RT) l1->l2 l3 SDS-PAGE l2->l3 l4 Fluorescence Scan l3->l4 l5 Quantify & Determine IC50 l4->l5

Competitive ABPP Workflow
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with MGL and potential off-targets in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for MGL (or a potential off-target) and a corresponding secondary antibody.

    • Detect the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein versus temperature to generate melting curves.

    • A shift in the melting curve in the presence of this compound indicates target engagement.

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Analysis c1 Treat Cells with this compound c2 Harvest & Resuspend Cells c1->c2 c3 Heat at Temperature Gradient c2->c3 e1 Lyse Cells (Freeze-Thaw) c3->e1 e2 Centrifuge to Pellet Precipitate e1->e2 e3 Collect Soluble Fraction e2->e3 a1 Western Blot for Target Protein e3->a1 a2 Quantify Band Intensity a1->a2 a3 Plot Melting Curves a2->a3

Cellular Thermal Shift Assay (CETSA) Workflow

Signaling Pathway Considerations

Off-target inhibition of other serine hydrolases by this compound could have significant consequences on various signaling pathways, particularly those involved in lipid metabolism. For example, FAAH and ABHD6 are also involved in endocannabinoid signaling. Inhibition of these enzymes could lead to alterations in the levels of other signaling lipids, confounding the interpretation of results from MGL inhibition. Therefore, a thorough understanding of the selectivity profile of this compound is essential for accurately attributing its biological effects to the modulation of specific pathways.

G cluster_0 On-Target Effect cluster_1 Potential Off-Target Effect SAR629_on This compound MGL MGL SAR629_on->MGL Inhibits SAR629_off This compound Endocannabinoid Endocannabinoid Signaling MGL->Endocannabinoid Regulates Other_SH Other Serine Hydrolases (e.g., FAAH, ABHD6) SAR629_off->Other_SH Inhibits Lipid_Metabolism Other Lipid Signaling Pathways Other_SH->Lipid_Metabolism Regulates

On-Target vs. Potential Off-Target Effects

References

Optimizing incubation time for complete MGL inhibition by SAR629

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SAR629 for complete monoacylglycerol lipase (MGL) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific covalent inhibitor of monoacylglycerol lipase (MGL).[1] MGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By covalently modifying a key serine residue in the MGL active site, this compound irreversibly inactivates the enzyme, leading to an accumulation of 2-AG.

Q2: Why is the incubation time with this compound critical for achieving complete MGL inhibition?

A2: As a covalent inhibitor, the degree of MGL inhibition by this compound is time-dependent. The formation of the covalent bond is a chemical reaction that takes time to go to completion. Therefore, the observed potency (IC50 value) of this compound will decrease with longer pre-incubation times of the inhibitor with the MGL enzyme before the addition of the substrate. To achieve maximal and reproducible inhibition, it is crucial to determine the optimal pre-incubation time where the binding and covalent modification have reached equilibrium.

Q3: How do I determine the optimal incubation time for this compound in my experiment?

A3: The optimal incubation time depends on several factors, including the concentration of both the MGL enzyme and this compound. To determine this, a time-course experiment is recommended. This involves pre-incubating a fixed concentration of MGL with a fixed concentration of this compound for varying durations (e.g., 0, 5, 15, 30, 60, and 120 minutes) before initiating the enzymatic reaction by adding the substrate. The optimal incubation time is the point at which no further increase in inhibition is observed.

Q4: What are some common issues encountered when using this compound and how can I troubleshoot them?

A4:

  • Incomplete Inhibition: This is often due to an insufficient incubation time. As this compound is a covalent inhibitor, a longer pre-incubation period may be necessary for the inhibitory reaction to reach completion. It is also possible that the concentration of this compound is too low to fully inhibit the amount of MGL in your sample.

  • High Variability Between Experiments: This can be caused by inconsistent pre-incubation times. For covalent inhibitors, even small variations in timing can lead to significant differences in the measured inhibition. Ensure precise and consistent timing for all experimental steps. Another source of variability could be the stability of this compound in your assay buffer. It is recommended to prepare fresh dilutions of the inhibitor for each experiment.

  • Unexpectedly High IC50 Value: This can be a result of a short pre-incubation time. The IC50 of an irreversible inhibitor is time-dependent; longer pre-incubation will result in a lower IC50 value.

Data Presentation

Table 1: Hypothetical Time-Dependent IC50 Values for this compound

This table illustrates how the apparent IC50 value of this compound can decrease with increasing pre-incubation time with the MGL enzyme. The values presented here are for illustrative purposes and the actual values will need to be determined experimentally.

Pre-incubation Time (minutes)Apparent IC50 (nM)
550
1525
3010
605
1205

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound

This protocol describes a general method to determine the optimal pre-incubation time for this compound to achieve complete MGL inhibition in a fluorometric assay format.

Materials:

  • Purified recombinant MGL enzyme

  • This compound

  • MGL substrate (e.g., a fluorogenic substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

    • Prepare a working solution of MGL enzyme in assay buffer.

    • Prepare a working solution of the MGL substrate in assay buffer.

  • Pre-incubation:

    • In a 96-well plate, add a fixed concentration of MGL enzyme to each well.

    • To initiate the time course, add a fixed concentration of this compound (e.g., a concentration expected to yield ~80% inhibition) to a set of wells at staggered time points (e.g., T=120, 60, 30, 15, 5, and 0 minutes) before the addition of the substrate.

    • Include control wells with MGL and vehicle (DMSO) only (no inhibitor) and wells with buffer only (no enzyme).

    • Incubate the plate at the desired temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • At the end of the longest pre-incubation time, add the MGL substrate to all wells simultaneously to start the enzymatic reaction.

    • Immediately place the plate in a plate reader and measure the fluorescence signal kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic read.

    • Normalize the rates of the this compound-treated wells to the rate of the vehicle control wells to determine the percent inhibition for each pre-incubation time point.

    • Plot the percent inhibition as a function of the pre-incubation time. The optimal incubation time is the shortest time required to reach the maximum, stable level of inhibition.

Mandatory Visualization

MGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_products Products 2_AG_precursor 2-AG Precursor 2_AG 2-Arachidonoylglycerol (2-AG) 2_AG_precursor->2_AG Synthesis MGL Monoacylglycerol Lipase (MGL) 2_AG->MGL Substrate AA Arachidonic Acid MGL->AA Hydrolysis Glycerol Glycerol MGL->Glycerol This compound This compound This compound->MGL Covalent Inhibition

Caption: MGL signaling pathway and this compound inhibition.

Incubation_Time_Workflow start Start reagent_prep Prepare Reagents (MGL, this compound, Substrate) start->reagent_prep pre_incubation Pre-incubate MGL with this compound (Varying Time Points) reagent_prep->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement Kinetic Measurement (Fluorescence) reaction_init->measurement analysis Data Analysis (Calculate % Inhibition) measurement->analysis plot Plot % Inhibition vs. Time analysis->plot determine_optimal Determine Optimal Incubation Time plot->determine_optimal end End determine_optimal->end

Caption: Workflow for optimizing incubation time.

References

Validation & Comparative

A Head-to-Head Comparison of MGL Inhibitor Selectivity: SAR629 vs. KML29

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the landscape of endocannabinoid system modulators, the choice of a selective monoacylglycerol lipase (MGL) inhibitor is critical. This guide provides a detailed comparison of two widely used MGL inhibitors, SAR629 and KML29, with a focus on their selectivity profiles supported by experimental data. The evidence indicates that while both are potent MGL inhibitors, KML29 demonstrates a significantly higher degree of selectivity, particularly concerning the key off-target enzyme, fatty acid amide hydrolase (FAAH).

Executive Summary

Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL elevates 2-AG levels, offering therapeutic potential for a range of neurological and inflammatory disorders. However, off-target inhibition of other serine hydrolases, such as FAAH, the principal enzyme for anandamide degradation, and α/β-hydrolase domain containing 6 (ABHD6), can lead to confounding effects and a less desirable pharmacological profile.

This guide summarizes the available data on this compound and KML29, revealing a key distinction:

  • This compound is a potent MGL inhibitor that also exhibits significant inhibitory activity against FAAH, classifying it as a dual MGL/FAAH inhibitor.[1]

  • KML29 is a highly selective MGL inhibitor with virtually no activity against FAAH and minimal cross-reactivity with other serine hydrolases at effective concentrations.[2]

Data Presentation: Quantitative Inhibitor Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and KML29 against MGL and key off-target enzymes. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Potency (IC50) of this compound

Target EnzymeSpeciesIC50 (nM)Reference
MGLRat (brain membranes)1.1[1]
MGLMouse (brain membranes)0.219[1]
FAAH-Described as a dual inhibitor[1]
ABHD6-Data not available

Table 2: Inhibitory Potency (IC50) of KML29

Target EnzymeSpeciesIC50 (nM)Reference
MGLHuman5.9
MGLMouse15
MGLRat43
FAAH-> 50,000
ABHD6Mouse> 1,000

Note: The selectivity of KML29 for MGL over ABHD6 is reported to be greater than 100-fold.

Signaling Pathway and Inhibition Logic

The diagram below illustrates the central roles of MGL and FAAH in endocannabinoid metabolism and the points of intervention for selective versus dual inhibitors.

Endocannabinoid Signaling and Inhibitor Action cluster_0 2-AG Pathway cluster_1 Anandamide Pathway cluster_2 Inhibitors 2_AG 2-Arachidonoylglycerol (2-AG) MGL MGL 2_AG->MGL Degradation CB1_CB2_2AG CB1/CB2 Receptors 2_AG->CB1_CB2_2AG Activation AA_Glycerol Arachidonic Acid + Glycerol MGL->AA_Glycerol Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_Anandamide CB1 Receptors Anandamide->CB1_Anandamide Activation AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine KML29 KML29 KML29->MGL Highly Selective Inhibition This compound This compound This compound->MGL Inhibition This compound->FAAH Inhibition

Caption: MGL and FAAH pathways with inhibitor targets.

Experimental Protocols

The selectivity of MGL inhibitors is primarily determined using Activity-Based Protein Profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of enzyme activity directly within a complex biological sample, such as a brain proteome.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of an inhibitor against a panel of active serine hydrolases simultaneously.

Methodology:

  • Proteome Preparation: Brain tissue or cells are homogenized to create a proteome lysate containing a mixture of active enzymes.

  • Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or KML29) for a defined period (e.g., 30 minutes) to allow for target engagement.

  • Probe Labeling: A broad-spectrum activity-based probe, typically a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-TAMRA), is added to the mixture. This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.

  • SDS-PAGE and Fluorescence Scanning: The proteome is separated by size using SDS-PAGE. The gel is then scanned for fluorescence.

  • Data Analysis: A reduction in the fluorescent signal for a specific enzyme band in the inhibitor-treated sample compared to a vehicle control indicates that the inhibitor has bound to and inhibited that enzyme. The IC50 value is calculated by quantifying the decrease in fluorescence at different inhibitor concentrations.

The workflow for this experimental protocol is visualized below.

Competitive ABPP Workflow Proteome Brain Proteome (Active Hydrolases) Inhibitor Incubate with Inhibitor (this compound or KML29) Proteome->Inhibitor Probe Add Broad-Spectrum Fluorescent Probe (FP-TAMRA) Inhibitor->Probe SDS_PAGE Separate Proteins by SDS-PAGE Probe->SDS_PAGE Scan Scan Gel for Fluorescence SDS_PAGE->Scan Analysis Quantify Inhibition (Determine IC50) Scan->Analysis

Caption: Workflow for determining inhibitor selectivity.

Conclusion

For research requiring precise modulation of the 2-AG signaling pathway, KML29 stands out as a superior tool due to its high selectivity for MGL. Its negligible inhibition of FAAH ensures that observed effects can be more confidently attributed to the elevation of 2-AG levels, without the confounding variable of increased anandamide. In contrast, this compound, as a dual MGL/FAAH inhibitor, may be suitable for studies where the simultaneous elevation of both 2-AG and anandamide is desired. The choice between these two inhibitors should be guided by the specific experimental question and the desired pharmacological outcome. The use of robust methodologies like competitive ABPP is essential for verifying the selectivity profile of any MGL inhibitor used in research.

References

A Comparative Guide to Covalent Monoacylglycerol Lipase (MGL) Inhibitors: SAR629 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monoacylglycerol lipase (MGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders. This enzyme is the primary regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid in the brain. Covalent inhibitors of MGL have shown significant promise in preclinical studies by elevating 2-AG levels, thereby modulating cannabinoid signaling and reducing the production of pro-inflammatory prostaglandins. This guide provides a comparative overview of SAR629, a potent covalent MGL inhibitor, and other notable covalent inhibitors, with a focus on their performance based on available experimental data.

Mechanism of Action: Covalent Inhibition of MGL

Covalent MGL inhibitors typically function by forming a stable, irreversible bond with a key serine residue (Ser122 in human MGL) within the enzyme's active site. This "warhead" chemistry, often involving carbamates or urea-based structures, effectively inactivates the enzyme, leading to a sustained increase in the concentration of its primary substrate, 2-AG.

Quantitative Comparison of Covalent MGL Inhibitors

The following table summarizes the in vitro potency of this compound and other well-characterized covalent MGL inhibitors. Potency is a critical parameter for any potential therapeutic agent, indicating the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound mouse MGL0.2Activity-Based Protein Profiling (ABPP)[1]
Pyrazole Urea 1MGL1800Not Specified[1]
4-cyanopyrazole UreaMGL8Not Specified[1]
JZL184mouse MGL8Not Specified[1]
KML29human MGLNot SpecifiedNot Specified
MJN110human MGLNot SpecifiedNot Specified
JJKK-046human MGL0.56Natural Substrate Assay[1]
JJKK-048human MGL0.36Natural Substrate Assay

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate higher potency. The lack of directly comparable IC50 values for all compounds under identical assay conditions highlights a challenge in the field.

In Vivo Efficacy: A Look at Preclinical Models

The ultimate test of an MGL inhibitor's potential lies in its ability to modulate 2-AG levels and exert therapeutic effects in living organisms. The following table presents available in vivo data for some of the leading covalent MGL inhibitors.

InhibitorAnimal ModelDoseEffect on Brain 2-AG LevelsIn Vivo Potency (ED50)Therapeutic AreaReference
JZL184Mouse16 mg/kg (i.p.)~8-10 fold increase17.8 mg/kgNeuropathic Pain
MJN110Mouse1.25 and 2.5 mg/kgSignificant elevation0.43 mg/kgNeuropathic Pain
KML29Rat1-40 mg/kg (i.p.)Dose-dependent increaseNot SpecifiedNot Specified

Selectivity Profile: On-Target vs. Off-Target Effects

A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target. Off-target effects can lead to unwanted side effects. Activity-based protein profiling (ABPP) is a powerful technique used to assess the selectivity of covalent inhibitors against a wide range of enzymes.

While direct, quantitative selectivity data for this compound is scarce, studies on structurally related compounds offer some insights. Modifications of the this compound scaffold have led to the development of inhibitors like JJKK-046 and JJKK-048, which have been shown to be highly selective for MGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6). This suggests that the core structure of this compound can be optimized for high selectivity.

In comparison, JZL184 is reported to be approximately 100-fold more selective for MGL over FAAH in the mouse brain. However, it does exhibit some off-target activity against other serine hydrolases, particularly in peripheral tissues.

Signaling Pathway of MGL Inhibition

The therapeutic effects of MGL inhibitors stem from their ability to modulate the endocannabinoid system and related signaling pathways. The diagram below illustrates the central role of MGL and the consequences of its inhibition.

MGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-AG_precursor Membrane Phospholipids DAG Diacylglycerol (DAG) 2-AG_precursor->DAG PLC 2-AG 2-Arachidonoylglycerol (2-AG) DAG->2-AG DAGL CB1R CB1/CB2 Receptors 2-AG->CB1R Activation MGL Monoacylglycerol Lipase (MGL) 2-AG->MGL Hydrolysis Therapeutic_Effects Therapeutic_Effects CB1R->Therapeutic_Effects Neuroprotection, Analgesia, Anti-inflammatory Effects AA Arachidonic Acid (AA) MGL->AA Glycerol Glycerol MGL->Glycerol PGs Prostaglandins (PGs) (Pro-inflammatory) AA->PGs COX Inflammation Inflammation PGs->Inflammation This compound This compound & Other Covalent Inhibitors This compound->MGL Inhibition

Caption: MGL inhibition blocks 2-AG breakdown, boosting cannabinoid signaling.

Experimental Protocols

A key technique for characterizing covalent MGL inhibitors is Competitive Activity-Based Protein Profiling (ABPP) . This method allows for the assessment of an inhibitor's potency and selectivity directly in a complex biological sample, such as a brain homogenate.

Generalized Competitive ABPP Workflow

The following diagram outlines the typical workflow for competitive ABPP.

ABPP_Workflow Proteome Tissue/Cell Proteome Incubation1 Pre-incubation: Proteome + Inhibitor Proteome->Incubation1 Inhibitor Covalent MGL Inhibitor (e.g., this compound) Inhibitor->Incubation1 Probe Broad-Spectrum Serine Hydrolase Probe (Fluorescently-tagged) Incubation2 Incubation: Add Fluorescent Probe Probe->Incubation2 Incubation1->Incubation2 SDS_PAGE SDS-PAGE Separation Incubation2->SDS_PAGE Gel_Imaging In-Gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Analysis Quantification of Band Intensity (MGL band vs. Control) Gel_Imaging->Analysis

Caption: Competitive ABPP workflow for MGL inhibitor profiling.

Detailed Method:

  • Proteome Preparation: Homogenize tissue (e.g., mouse brain) in a suitable buffer (e.g., Tris-HCl) to create a proteome lysate. Determine the protein concentration using a standard method like the Bradford assay.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Probe Labeling: Add a broad-spectrum, fluorescently tagged serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) to each reaction and incubate for a further period (e.g., 30 minutes). This probe will covalently label the active site of all accessible serine hydrolases.

  • SDS-PAGE: Quench the reactions by adding SDS-PAGE loading buffer and heat denaturation. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to MGL. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of MGL activity. The concentration of inhibitor that causes a 50% reduction in fluorescence intensity is the IC50 value.

Conclusion

This compound stands out as a highly potent covalent inhibitor of MGL in in vitro assays. While direct comparative data on its in vivo efficacy, selectivity, and pharmacokinetic profile are not extensively available in the public literature, research on analogous compounds suggests that its chemical scaffold holds significant promise for the development of highly selective MGL inhibitors. Further preclinical studies directly comparing this compound with other leading covalent MGL inhibitors like JZL184 and KML29 under standardized conditions are necessary to fully elucidate its therapeutic potential. The continued development and characterization of potent and selective covalent MGL inhibitors will undoubtedly pave the way for novel therapeutic strategies for a host of debilitating diseases.

References

Validating the On-Target Effects of SAR629: A Comparative Guide Utilizing MGL Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of SAR629, a potent covalent inhibitor of monoacylglycerol lipase (MGL). A primary focus is placed on the use of MGL knockout (KO) mouse models as a definitive genetic tool for confirming on-target engagement. This is contrasted with alternative approaches, such as activity-based protein profiling (ABPP), to provide a holistic view of target validation strategies.

Introduction to this compound and MGL

This compound is a covalent inhibitor that targets monoacylglycerol lipase (MGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2][3]. By inhibiting MGL, this compound leads to an accumulation of 2-AG, which can modulate various physiological processes through its interaction with cannabinoid receptors. The validation of this compound's on-target effects is crucial to ensure that its biological activity is a direct result of MGL inhibition and not due to off-target interactions.

MGL knockout (Mgll-/-) mice serve as an invaluable tool for this purpose[4][5]. These genetically modified animals lack the MGL enzyme, and therefore, any phenotypic changes observed in these mice can be directly attributed to the absence of MGL activity.

On-Target Validation Using MGL Knockout Models: The Gold Standard

The quintessential approach to validating the on-target effects of an MGL inhibitor like this compound is to compare its pharmacological effects in wild-type (WT) mice with those in MGL KO mice. The underlying principle is that if the inhibitor's effects are solely mediated by MGL, it should produce a phenotype in WT mice that mimics the phenotype of MGL KO mice. Conversely, the inhibitor should have no additional effect in MGL KO mice, as its target is already absent.

Comparative Phenotypes: Pharmacological Inhibition vs. Genetic Knockout

The following table summarizes key phenotypic comparisons between MGL inhibition with JZL184 in WT mice and the genetic deletion of MGL in KO mice. This provides a predictive framework for the expected outcomes of a similar study with this compound.

Phenotypic Parameter Wild-Type + JZL184 MGL Knockout (Mgll-/-) Interpretation of On-Target Effect
Brain 2-AG Levels Significantly IncreasedSignificantly IncreasedJZL184 effectively inhibits MGL, leading to the accumulation of its primary substrate, consistent with the genetic absence of the enzyme.
Analgesia PresentPresentThe analgesic effects of JZL184 are likely mediated through MGL inhibition and subsequent enhancement of 2-AG signaling.
Diet-Induced Obesity ResistantResistantInhibition of MGL by JZL184 confers a metabolic phenotype similar to that of MGL KO mice, suggesting a direct on-target effect.
Catalepsy Present at high dosesAbsentThis suggests that at high doses, JZL184 may have off-target effects or that the chronic elevation of 2-AG in KO mice leads to compensatory mechanisms not seen with acute pharmacological inhibition.

Experimental Protocols

In Vivo Administration of an MGL Inhibitor (Adapted from JZL184 studies)
  • Animal Models : Male C57BL/6J mice (for WT group) and MGL knockout (Mgll-/-) mice on a C57BL/6J background.

  • Compound Preparation : The MGL inhibitor (e.g., JZL184) is typically dissolved in a vehicle consisting of ethanol, castor oil ethoxylate, and saline (0.9%) in a 1:1:18 ratio.

  • Administration : The inhibitor or vehicle is administered via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, a single acute dose or repeated daily administration for several days.

  • Dosage : For JZL184, doses can range from 1.6 mg/kg to 40 mg/kg depending on the desired effect and duration of action. A dose-response study is recommended to determine the optimal dose for this compound.

  • Behavioral and Biochemical Analysis : Following administration, mice are subjected to behavioral tests (e.g., analgesia assays) and tissues are collected for biochemical analysis (e.g., measurement of 2-AG levels by liquid chromatography-mass spectrometry).

Alternative On-Target Validation Methods

While MGL knockout models are the gold standard for in vivo validation, other methods are crucial for a comprehensive assessment of on-target effects and selectivity.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a native biological context. It utilizes activity-based probes that covalently bind to the active site of enzymes in a mechanism-dependent manner.

Workflow:

  • Proteome Incubation : A complex proteome (e.g., mouse brain homogenate) is incubated with the inhibitor of interest (e.g., this compound) at various concentrations.

  • Probe Labeling : An activity-based probe for serine hydrolases (the enzyme class of MGL) is then added. The probe will label the active serine hydrolases that have not been blocked by the inhibitor.

  • Analysis : The labeled proteins are visualized by gel electrophoresis or identified and quantified by mass spectrometry. A decrease in probe labeling for MGL indicates target engagement by the inhibitor. The labeling of other serine hydrolases can reveal off-target activities.

Method MGL Knockout Model Activity-Based Protein Profiling (ABPP)
Principle Genetic ablation of the target enzyme.Chemical proteomic profiling of enzyme activity.
Advantages - Definitive in vivo validation of on-target effects.- Allows for the study of chronic target inhibition.- Provides a broad selectivity profile against a whole enzyme family.- Can be performed in vitro and in vivo.
Limitations - Time-consuming and resource-intensive to generate and maintain knockout lines.- Potential for developmental compensation.- Does not directly measure the physiological consequences of target inhibition.- May not identify all off-target interactions.

Visualizing the Pathways and Processes

MGL_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2-AG 2-AG MGL MGL 2-AG->MGL Hydrolysis CB1R CB1 Receptor 2-AG->CB1R Activates AA AA MGL->AA Glycerol Glycerol MGL->Glycerol PLCB PLCβ DAG DAG PLCB->DAG DAGL DAGL DAG->DAGL 2-AG_post 2-AG DAGL->2-AG_post 2-AG_post->2-AG Retrograde Signaling This compound This compound This compound->MGL Inhibits

Caption: MGL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_groups Experimental Groups cluster_analysis Analysis WT_Vehicle Wild-Type + Vehicle Behavior Behavioral Assays (e.g., Analgesia) WT_Vehicle->Behavior Biochemistry Biochemical Analysis (e.g., 2-AG levels) WT_Vehicle->Biochemistry WT_this compound Wild-Type + this compound WT_this compound->Behavior WT_this compound->Biochemistry KO_Vehicle MGL KO + Vehicle KO_Vehicle->Behavior KO_Vehicle->Biochemistry KO_this compound MGL KO + this compound KO_this compound->Behavior KO_this compound->Biochemistry

Caption: Experimental workflow for in vivo on-target validation.

Logic_Diagram cluster_wt Wild-Type Mouse cluster_ko MGL Knockout Mouse WT_MGL MGL Present WT_this compound Administer this compound WT_MGL->WT_this compound WT_Effect Phenotypic Effect (e.g., Analgesia) WT_this compound->WT_Effect Conclusion Conclusion: This compound is on-target WT_Effect->Conclusion KO_MGL MGL Absent KO_this compound Administer this compound KO_MGL->KO_this compound KO_NoEffect No Additional Effect KO_this compound->KO_NoEffect KO_NoEffect->Conclusion

Caption: Logical framework for using MGL KO mice to validate on-target effects.

Conclusion

Validating the on-target effects of a potent inhibitor like this compound is a critical step in its development as a therapeutic agent. The use of MGL knockout mice represents the most definitive in vivo method for confirming that the pharmacological actions of this compound are mediated through the inhibition of its intended target. While direct experimental data for this compound in these models is not yet widely published, the extensive research on other MGL inhibitors like JZL184 provides a robust framework for designing and interpreting such validation studies. Complementary techniques, particularly activity-based protein profiling, are essential for building a comprehensive selectivity profile and further de-risking the progression of novel MGL inhibitors.

References

A Comparative Analysis of SAR629 and Reversible Monoacylglycerol Lipase (MGL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the covalent monoacylglycerol lipase (MGL) inhibitor, SAR629, and a selection of reversible MGL inhibitors. The information presented is collated from various preclinical studies to facilitate an objective comparison of their biochemical potency, selectivity, and mechanism of action.

Introduction to MGL Inhibition

Monoacylglycerol lipase (MGL) is a key serine hydrolase in the central nervous system and peripheral tissues responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an accumulation of 2-AG, which potentiates signaling through cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system holds therapeutic promise for a range of neurological and inflammatory disorders. Furthermore, by preventing the hydrolysis of 2-AG into arachidonic acid, MGL inhibitors can reduce the substrate pool for the synthesis of pro-inflammatory prostaglandins. MGL inhibitors are broadly classified into two categories: irreversible (covalent) and reversible inhibitors. This guide focuses on a comparative analysis of this compound, a potent covalent inhibitor, against several classes of reversible inhibitors.

Data Presentation

Table 1: Comparative Potency and Selectivity of MGL Inhibitors
InhibitorTypeTarget OrganismIC50 (MGL)IC50 (FAAH)IC50 (ABHD6)Reference
This compound CovalentRat Brain1.1 nMPotent dual inhibitor-[1][2]
Mouse Brain219 pM[1][2]
MAGLi 432 ReversibleHuman4.2 nM>10 µM>10 µM[3]
Mouse3.1 nM
Pristimerin ReversiblePurified MGL93 nMNo significant effect98 nM
Euphol ReversiblePurified MGL315 nMNo significant effect9 µM
JZL184 IrreversibleMouse Brain~2-8 nM>100-fold selective over FAAH~100-fold selective over ABHD6

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action

This compound is a potent covalent inhibitor that acts by irreversibly acylating the catalytic serine residue (Ser122) in the active site of MGL. This covalent modification leads to a sustained inhibition of the enzyme's activity.

Reversible MGL inhibitors , such as MAGLi 432, pristimerin, and euphol, do not form a covalent bond with the enzyme. Their inhibitory effect is the result of non-covalent interactions with the active site or allosteric sites.

  • MAGLi 432 is a non-covalent, potent, and highly selective reversible inhibitor that binds with high affinity to the MGL active site.

  • Pristimerin and Euphol are naturally occurring terpenoids that inhibit MGL through a reversible and non-competitive mechanism. They are thought to bind to a hydrophobic pocket within the putative lid domain of MGL, interacting with cysteine residues Cys201 and Cys208.

Experimental Protocols

MGL Activity Assay (Fluorometric)

This assay measures the enzymatic activity of MGL by monitoring the hydrolysis of a fluorogenic substrate.

  • Enzyme Preparation : Prepare lysates from cells overexpressing MGL or use purified recombinant MGL.

  • Inhibitor Incubation : Pre-incubate the MGL enzyme preparation with varying concentrations of the test inhibitor (e.g., this compound or a reversible inhibitor) or vehicle control in an appropriate buffer (e.g., Tris-HCl) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Substrate Addition : Initiate the enzymatic reaction by adding a fluorogenic MGL substrate (e.g., 4-methylumbelliferyl acetate or a custom substrate).

  • Signal Detection : Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : Calculate the rate of substrate hydrolysis. The IC50 value, the concentration of inhibitor that causes 50% inhibition of MGL activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful method to assess the potency and selectivity of inhibitors in a complex biological sample, such as brain homogenates.

  • Proteome Preparation : Prepare proteomes (e.g., membrane and cytosolic fractions) from tissues or cells of interest.

  • Inhibitor Pre-incubation : Pre-incubate the proteome with a range of concentrations of the test inhibitor or vehicle control for a specified time (e.g., 30 minutes) at room temperature.

  • Probe Labeling : Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) to the mixture and incubate for a defined period (e.g., 30 minutes). The probe will covalently label the active serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE and Gel Imaging : Quench the reaction and separate the proteins by SDS-PAGE. Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Data Analysis : The intensity of the fluorescent band corresponding to MGL will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 of the inhibitor for MGL and other serine hydrolases present in the proteome, thus assessing its selectivity.

Mandatory Visualization

MGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) PL Phospholipids PL->DAGL synthesis two_AG 2-Arachidonoylglycerol (2-AG) DAGL->two_AG hydrolysis CB1R CB1 Receptor CB2R CB2 Receptor two_AG->CB1R activates two_AG->CB2R activates MGL Monoacylglycerol Lipase (MGL) two_AG->MGL substrate AA Arachidonic Acid (AA) MGL->AA Glycerol Glycerol MGL->Glycerol COX Cyclooxygenases (COX) AA->COX substrate PGs Prostaglandins (PGs) COX->PGs synthesis Inflammation Inflammation PGs->Inflammation promotes This compound This compound (Covalent) This compound->MGL irreversibly inhibits Reversible_Inhibitors Reversible Inhibitors Reversible_Inhibitors->MGL reversibly inhibits

Caption: MGL Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_assay MGL Activity Assay cluster_abpp Competitive ABPP A1 Prepare MGL Enzyme A2 Incubate with Inhibitor A1->A2 A3 Add Fluorogenic Substrate A2->A3 A4 Measure Fluorescence A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Proteome B2 Incubate with Inhibitor B1->B2 B3 Add Activity-Based Probe B2->B3 B4 SDS-PAGE & Imaging B3->B4 B5 Quantify & Determine IC50/Selectivity B4->B5

Caption: Experimental Workflows for MGL Inhibitor Characterization.

Concluding Remarks

This compound stands out as a highly potent, covalent inhibitor of MGL. Its irreversible mechanism of action ensures prolonged target engagement. In contrast, reversible inhibitors like MAGLi 432 offer a different pharmacological profile, with the potential for more controlled modulation of MGL activity and potentially a different safety profile. The naturally occurring reversible inhibitors, pristimerin and euphol, while potent, have shown some off-target effects on ABHD6.

The choice between a covalent and a reversible MGL inhibitor will depend on the specific therapeutic application and the desired pharmacokinetic and pharmacodynamic profile. Covalent inhibitors may offer the advantage of less frequent dosing, while reversible inhibitors might provide a greater margin of safety and more tunable therapeutic effects. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative therapeutic potential of these different classes of MGL inhibitors.

References

Assessing the Off-Target Binding Profile of SAR629: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug development, a thorough understanding of a compound's off-target binding profile is paramount for predicting potential adverse effects and ensuring clinical success. This guide provides a comparative analysis of the off-target binding profile of SAR629, a potent covalent inhibitor of monoacylglycerol lipase (MGL), against other alternative MGL inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in preclinical and clinical research.

Comparative Off-Target Binding Profile of MGL Inhibitors

This compound is a potent inhibitor of MGL, a key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol (2-AG).[1] However, like many therapeutic agents, it exhibits activity against other proteins, a phenomenon known as off-target binding. The most well-documented off-target of this compound is fatty acid amide hydrolase (FAAH), another important enzyme in the endocannabinoid pathway. This section compares the selectivity of this compound with other notable MGL inhibitors.

CompoundPrimary TargetOff-Target(s)IC50 (nM) - Primary Target (human)IC50 (nM) - Off-Target(s) (human)Selectivity (Fold)
This compound MGLFAAH0.9[1]282[1]~313
JZL184 MGLFAAH, ABHD62FAAH: ~200, ABHD6: >1000~100 (vs FAAH)
KML29 MGLABHD65.9ABHD6: >1000, No detectable FAAH inhibition>169 (vs ABHD6)
ABX-1431 MGLABHD6, PLA2G714Minor cross-reactivity reportedHigh
JW651 MGLABHD6PotentOff-target inhibition noted-
MJN110 MGLABHD6PotentOff-target inhibition noted-

Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from various sources for comparative purposes.

Signaling Pathway of MGL Inhibition

The primary therapeutic action of this compound and its alternatives is the inhibition of MGL, which leads to an increase in the levels of the endocannabinoid 2-AG. This, in turn, modulates cannabinoid receptor signaling. The following diagram illustrates this pathway.

MGL_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MGL MGL Two_AG_degraded Arachidonic Acid + Glycerol MGL->Two_AG_degraded CB1R CB1 Receptor Two_AG 2-AG Two_AG->MGL Degradation Two_AG->CB1R Activates DAGL DAGL DAGL->Two_AG DAG DAG DAG->DAGL Synthesis This compound This compound This compound->MGL Inhibits

Caption: Inhibition of MGL by this compound blocks the degradation of 2-AG, increasing its availability to activate CB1 receptors.

Experimental Protocols for Off-Target Binding Assessment

A variety of in vitro and in cellulo assays are employed to determine the off-target binding profile of a drug candidate. These assays are crucial for identifying potential safety liabilities early in the drug discovery process.

In Vitro Safety Pharmacology Profiling

This is a broad panel of binding and functional assays against a wide range of targets known to be associated with adverse drug reactions. Commercial services like Eurofins' SafetyScreen™ panels are widely used.

General Protocol Outline (Radioligand Binding Assay):

  • Target Preparation: Membranes from cells expressing the target receptor are prepared.

  • Assay Setup: A fixed concentration of a specific radioligand for the target is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound radioligand is separated from unbound radioligand by rapid filtration through a filter mat.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

The following diagram illustrates a typical workflow for in vitro safety pharmacology profiling.

Safety_Profiling_Workflow Compound Test Compound (e.g., this compound) Panel Broad Target Panel (GPCRs, Ion Channels, Kinases, etc.) Compound->Panel Binding_Assay Radioligand Binding Assay Panel->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Panel->Functional_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Profile Off-Target Binding Profile Data_Analysis->Profile

Caption: Workflow for assessing the off-target binding profile using a broad panel of in vitro assays.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

General Protocol Outline:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control.

  • Heating: The cell suspensions are heated at a range of temperatures.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation: The aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The assessment of off-target binding is a critical component of drug discovery and development. While this compound is a highly potent MGL inhibitor, its cross-reactivity with FAAH highlights the importance of comprehensive selectivity profiling. As demonstrated in the comparative data, alternative MGL inhibitors such as KML29 show a more selective profile, which may translate to a better safety profile in a clinical setting. The use of a combination of in vitro and cellular assays provides a robust framework for characterizing the selectivity of drug candidates and mitigating the risk of off-target related adverse effects.

References

Validating the Downstream Effects of MGL Inhibition by SAR629: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the downstream effects of monoacylglycerol lipase (MGL) inhibition by SAR629. Due to the limited availability of public in vivo data for this compound, this guide leverages its potent in vitro profile alongside extensive data from other well-characterized MGL inhibitors to offer a comprehensive overview of expected outcomes and validation methodologies.

Introduction to MGL Inhibition and this compound

Monoacylglycerol lipase (MGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] Inhibition of MGL presents a promising therapeutic strategy for various neurological and inflammatory disorders by dually modulating the endocannabinoid and eicosanoid signaling pathways. This inhibition leads to an accumulation of 2-AG, which enhances cannabinoid receptor (CB1 and CB2) signaling, and a decrease in AA, the precursor to pro-inflammatory prostaglandins.[2]

This compound is a potent, irreversible covalent inhibitor of MGL. It is a urea derivative containing a piperazine and triazole moiety that forms a stable carbamylated adduct with the catalytic serine residue (Ser122) in the MGL active site.[1] The crystal structure of human MGL in complex with this compound has been resolved, providing detailed insights into its binding mechanism. While in vivo data for this compound is not extensively published, its high in vitro potency suggests significant potential for modulating downstream signaling pathways.

Comparative Analysis of MGL Inhibitors

To contextualize the potential effects of this compound, this guide provides a comparison with other notable MGL inhibitors, including the irreversible inhibitor JZL184 and the peripherally restricted reversible inhibitor LEI-515.

In Vitro Potency
InhibitorTypeTargetIC50Reference
This compound IrreversibleRat MGL1.1 nMMedChemExpress
Mouse MGL219 pMMedChemExpress
JZL184 IrreversibleMouse Brain MGL8 nMCayman Chemical
LEI-515 ReversibleHuman MGLSubnanomolar[Discovery of Reversible Monoacylglycerol Lipase Inhibitors]
In Vivo Effects on Endocannabinoid and Lipid Levels

While specific in vivo data for this compound is limited, studies on other potent MGL inhibitors provide a benchmark for expected outcomes.

InhibitorDoseSpeciesTissueEffect on 2-AGEffect on AAReference
JZL184 16 mg/kgMouseBrain~8-fold increaseSignificant decreaseCayman Chemical
KML29 20-40 mg/kgMouseBrain~10-fold increaseSignificant decrease[Remarkably selective inhibitors of monoacylglycerol lipase]

Based on its high in vitro potency, this compound is anticipated to produce a robust and sustained elevation of 2-AG levels and a concomitant decrease in AA levels in vivo at appropriate doses.

Experimental Protocols for Validating Downstream Effects

Measurement of 2-AG and Arachidonic Acid Levels

Objective: To quantify the direct biochemical consequence of MGL inhibition.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Tissue Homogenization: Brain or other tissues of interest are rapidly harvested and homogenized in a suitable solvent (e.g., acetonitrile) containing internal standards (e.g., deuterated 2-AG and AA) to prevent enzymatic degradation.

  • Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system (e.g., chloroform/methanol/water).

  • Sample Purification: The lipid extract is subjected to solid-phase extraction to isolate the analytes of interest.

  • LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system for separation and quantification of 2-AG and AA.

Assessment of Neuroinflammation

Objective: To evaluate the anti-inflammatory effects of MGL inhibition.

Methodology: In Vivo Lipopolysaccharide (LPS) Model

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Treatment Groups:

    • Vehicle + Saline

    • Vehicle + LPS

    • This compound + LPS

    • Alternative MGL inhibitor + LPS

  • Procedure:

    • Administer this compound or an alternative inhibitor at a predetermined dose and time point before the inflammatory challenge.

    • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

    • After a specific time (e.g., 2-4 hours), collect brain tissue and plasma.

  • Analysis:

    • Cytokine Measurement: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and plasma using ELISA or multiplex assays.

    • Gene Expression: Analyze the expression of inflammatory genes in the brain using RT-qPCR.

    • Immunohistochemistry: Stain brain sections for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.

Behavioral Assays for Cannabinoid-like Effects

Objective: To assess the central nervous system effects resulting from enhanced 2-AG signaling.

Methodology: The Tetrad Test

The tetrad test is a series of four assays used to characterize cannabinoid CB1 receptor activation in mice.

  • Locomotor Activity:

    • Place the mouse in an open-field arena.

    • Record and analyze its movement (e.g., distance traveled, time spent in the center) for a defined period (e.g., 15-30 minutes) using an automated tracking system. MGL inhibition is expected to cause hypomotility.

  • Catalepsy:

    • Place the mouse's forepaws on an elevated bar.

    • Measure the time it remains immobile in this position. Increased immobility time is indicative of catalepsy.

  • Analgesia (Hot Plate Test):

    • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency to a nociceptive response (e.g., paw licking or jumping). An increased latency indicates an analgesic effect.

  • Hypothermia:

    • Measure the mouse's core body temperature using a rectal probe before and at various time points after drug administration. A decrease in body temperature is a characteristic effect.

Visualizing Pathways and Workflows

MGL_Inhibition_Pathway MGL MGL Two_AG 2-Arachidonoylglycerol (2-AG) MGL->Two_AG Degrades This compound This compound This compound->MGL Inhibits AA Arachidonic Acid (AA) Two_AG->AA Glycerol Glycerol Two_AG->Glycerol CB_Receptors CB1/CB2 Receptors Two_AG->CB_Receptors Activates Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins Precursor for Signaling Endocannabinoid Signaling CB_Receptors->Signaling Leads to Neuroinflammation Neuroinflammation Prostaglandins->Neuroinflammation Promotes

Neuroinflammation_Workflow Tissue_Collection Tissue_Collection Cytokine_Analysis Cytokine_Analysis Tissue_Collection->Cytokine_Analysis Gene_Expression Gene_Expression Tissue_Collection->Gene_Expression IHC IHC Tissue_Collection->IHC

Tetrad_Test_Workflow Start Administer this compound or Vehicle Locomotor Locomotor Activity (Open Field) Start->Locomotor Catalepsy Catalepsy (Bar Test) Start->Catalepsy Analgesia Analgesia (Hot Plate) Start->Analgesia Hypothermia Hypothermia (Rectal Probe) Start->Hypothermia Endpoint Data Analysis Locomotor->Endpoint Catalepsy->Endpoint Analgesia->Endpoint Hypothermia->Endpoint

Conclusion

Validating the downstream effects of this compound requires a multi-faceted approach encompassing biochemical, cellular, and behavioral analyses. While direct in vivo data for this compound remains limited in the public domain, its high in vitro potency strongly suggests it will elicit the characteristic effects of MGL inhibition. By employing the detailed experimental protocols outlined in this guide and comparing the results to established MGL inhibitors, researchers can effectively characterize the pharmacological profile of this compound and its potential as a therapeutic agent. Future studies providing direct in vivo comparisons of this compound with other MGL inhibitors will be crucial for a more definitive assessment of its relative efficacy and therapeutic window.

References

A Comparative Guide to the In Vivo Efficacy of SAR629 and First-Generation MGL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the monoacylglycerol lipase (MGL) inhibitor SAR629 against well-characterized first-generation MGL inhibitors, JZL184 and URB602. The objective is to furnish researchers with a consolidated resource to inform preclinical research and drug development efforts targeting the endocannabinoid system.

While extensive in vivo data is available for first-generation MGL inhibitors, allowing for a robust assessment of their pharmacological effects, publicly accessible in vivo efficacy data for this compound is limited. This compound is primarily characterized in the scientific literature through its structural interactions with the MGL enzyme. This guide reflects the current state of available information, highlighting both the established profiles of early inhibitors and the data gap concerning the in vivo performance of this compound.

Mechanism of Action: Targeting the Endocannabinoid System

Monoacylglycerol lipase (MGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery. Inhibition of MGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system has shown therapeutic potential in a range of preclinical models of neurological and inflammatory disorders.

First-generation MGL inhibitors, such as JZL184 and URB602, have been instrumental in validating MGL as a therapeutic target. These compounds have demonstrated the capacity to elevate 2-AG levels in vivo, leading to analgesic, anti-inflammatory, and neuroprotective effects. This compound, a covalent inhibitor of MGL, has been structurally characterized, revealing key interactions within the enzyme's active site. However, a comprehensive in vivo efficacy profile of this compound to contextualize these structural findings is not yet publicly available.

In Vivo Efficacy: A Comparative Analysis

The following table summarizes the available in vivo efficacy data for JZL184 and URB602. Due to the limited public data on this compound, a direct comparison is not currently possible.

Parameter JZL184 URB602 This compound
Target Monoacylglycerol Lipase (MGL)Monoacylglycerol Lipase (MGL)Monoacylglycerol Lipase (MGL)
Mechanism of Action Irreversible, covalentReversible, non-competitiveCovalent
Reported In Vivo Efficacy
↑ 2-AG Levels (Brain) Yes, significant elevation.[1][2]Yes, modest increase.Data not publicly available.
Anti-inflammatory Effects Demonstrated in models of carrageenan-induced paw edema and collagen-induced arthritis.[2][3]Demonstrated in a murine model of acute inflammation.Data not publicly available.
Analgesic Effects Effective in models of inflammatory and neuropathic pain.[2]Shown to have anti-nociceptive effects in the formalin test.Data not publicly available.
Selectivity Preferential for MGL over FAAH, but some off-target activity reported.Shows some cross-reactivity with FAAH.Data not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for the assessment of MGL inhibitor efficacy.

Carrageenan-Induced Paw Edema (Anti-inflammatory Model)
  • Animal Model: Male C57BL/6 mice.

  • Procedure: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered to the right hind paw to induce localized inflammation and edema.

  • Drug Administration: MGL inhibitors (e.g., JZL184 at 16 mg/kg) or vehicle are typically administered via intraperitoneal (i.p.) injection at a specified time before or after carrageenan injection.

  • Efficacy Measurement: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer. A reduction in paw swelling in the drug-treated group compared to the vehicle group indicates anti-inflammatory activity.

Formalin Test (Analgesic Model)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of a hind paw, which elicits a biphasic pain response (an early neurogenic phase and a later inflammatory phase).

  • Drug Administration: The test compound (e.g., URB602) or vehicle is administered, often locally into the paw or systemically, prior to the formalin injection.

  • Efficacy Measurement: The time the animal spends licking, biting, or flinching the injected paw is recorded in discrete time blocks. A reduction in this nocifensive behavior indicates an analgesic effect.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

MGL_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Downstream Effects 2_AG 2-Arachidonoylglycerol (2-AG) CB1_R CB1 Receptor 2_AG->CB1_R Activates CB2_R CB2 Receptor 2_AG->CB2_R Activates MGL Monoacylglycerol Lipase (MGL) MGL->2_AG Degrades AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol PGs Prostaglandins (Pro-inflammatory) AA->PGs Metabolized by COX Anti_Inflammation Anti-inflammation PGs->Anti_Inflammation Reduced production leads to Analgesia Analgesia CB1_R->Analgesia Neuroprotection Neuroprotection CB1_R->Neuroprotection CB2_R->Anti_Inflammation CB2_R->Neuroprotection MGL_Inhibitor MGL Inhibitor (e.g., this compound, JZL184, URB602) MGL_Inhibitor->MGL Inhibits

Caption: MGL inhibition enhances endocannabinoid signaling.

InVivo_Efficacy_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Efficacy Assessment Pain_Model Pain Model (e.g., Formalin, Neuropathic) Drug_Admin MGL Inhibitor Administration (Dose, Route, Frequency) Pain_Model->Drug_Admin Inflammation_Model Inflammation Model (e.g., Carrageenan, Arthritis) Inflammation_Model->Drug_Admin Behavioral_Tests Behavioral Readouts (e.g., Paw Licking, Mechanical Threshold) Drug_Admin->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., 2-AG Levels, Cytokine Profiling) Drug_Admin->Biochemical_Analysis Vehicle_Control Vehicle Control Vehicle_Control->Behavioral_Tests Vehicle_Control->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Workflow for in vivo efficacy testing of MGL inhibitors.

Conclusion

First-generation MGL inhibitors such as JZL184 and URB602 have been pivotal in demonstrating the therapeutic potential of targeting 2-AG degradation. They have reliably shown in vivo efficacy in elevating brain 2-AG levels and producing anti-inflammatory and analgesic effects in various preclinical models. While this compound is a structurally characterized MGL inhibitor, a comprehensive understanding of its in vivo efficacy profile from publicly available data remains elusive. Further studies reporting the in vivo effects of this compound on 2-AG levels, and in relevant disease models, are necessary to allow for a direct and meaningful comparison with the established first-generation inhibitors. Such data will be critical for the continued development of next-generation MGL inhibitors with improved potency, selectivity, and therapeutic profiles.

References

Safety Operating Guide

Personal protective equipment for handling SAR629

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling SAR629 in a laboratory setting. As no specific Material Safety Data Sheet (MSDS) is currently available for this compound, this guidance is based on the known properties of its chemical moieties (piperazine, piperidine, triazole, and urea derivatives), general safety protocols for covalent inhibitors, and standard practices for handling hazardous chemicals. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) office for specific requirements and protocols.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a potent, covalent inhibitor, treating it as a hazardous compound is mandatory. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following PPE guidelines is critical to minimize risk.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or airborne powder, which can cause serious eye damage.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation or absorption of the compound.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat. An additional chemical-resistant apron is recommended when handling larger quantities.Protects against skin contact and prevents contamination of personal clothing.
Respiratory Protection Work in a certified chemical fume hood or other well-ventilated area.Prevents respiratory irritation from inhaling fine powder or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be required.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to preparation of solutions.

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Designate a specific area for handling this compound. Ensure fume hood is operational. don_ppe Don all required PPE as specified in Table 1. prep_area->don_ppe 1. weigh Carefully weigh the required amount of this compound powder in the fume hood. don_ppe->weigh 2. dissolve Dissolve this compound in the appropriate solvent within the fume hood. weigh->dissolve 3. conduct_exp Conduct the experiment following the established protocol. dissolve->conduct_exp 4. handle_waste Segregate all waste generated during the experiment. conduct_exp->handle_waste 5. decontaminate Decontaminate all surfaces and non-disposable equipment. handle_waste->decontaminate 6. dispose Dispose of all waste according to the disposal plan (Section 3). decontaminate->dispose 7. doff_ppe Doff PPE in the correct order to avoid contamination. dispose->doff_ppe 8. wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands 9.

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Area Designation: Before starting any work, designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • PPE: Put on all required PPE as outlined in Table 1.

  • Weighing: Carefully weigh the solid this compound within the fume hood to prevent the dispersion of fine powder.

  • Solubilization: Prepare solutions by slowly adding the solvent to the powder. Use a vortex mixer or sonicator as needed, ensuring the container is securely capped.

  • Experimentation: Carry out all experimental procedures within the fume hood.

  • Waste Segregation: Throughout the process, segregate all waste into appropriate, clearly labeled containers as described in the disposal plan below.

  • Decontamination: After completing the experiment, decontaminate all non-disposable glassware and equipment. The initial rinse should be collected as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Typically, gloves are removed first, followed by the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to protect personnel and the environment. All waste generated from handling this compound is considered hazardous chemical waste.

Logical Flow for this compound Waste Disposal

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal solid_waste Solid Waste (unused powder, contaminated tips, wipes) solid_container Sealable, labeled container for solid hazardous waste. solid_waste->solid_container liquid_waste Liquid Waste (unused solutions, first rinse of glassware) liquid_container Sealable, leak-proof, labeled container for liquid hazardous waste. liquid_waste->liquid_container sharps_waste Contaminated Sharps (needles, syringes) sharps_container Puncture-resistant, labeled sharps container. sharps_waste->sharps_container store_waste Store waste containers in a designated, secure area. solid_container->store_waste liquid_container->store_waste sharps_container->store_waste ehs_pickup Arrange for waste pickup with your institution's EHS office. store_waste->ehs_pickup incineration EHS will manage final disposal, typically via incineration. ehs_pickup->incineration

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste: All solid materials that have come into contact with this compound, including weighing paper, contaminated gloves, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and the first rinse of any contaminated glassware should be collected in a sealed, leak-proof, and clearly labeled container for liquid hazardous waste. Do not dispose of this compound solutions down the drain.

  • Contaminated Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container.

  • Final Disposal: All hazardous waste containers must be stored in a designated, secure area. Contact your institution's EHS office to arrange for the collection and final disposal of the waste, which is typically done through incineration.

By adhering to these safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure the safe and environmentally responsible conduct of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.